3-Amino-3-(3-nitrophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFILRQMRECCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285156 | |
| Record name | 3-amino-3-(3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5678-47-7 | |
| Record name | β-Amino-3-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5678-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 40724 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5678-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-3-(3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. This document details a proposed synthetic pathway, expected characterization data, and the potential applications of this compound in research and drug development.
Introduction
This compound is a non-proteinogenic β-amino acid. The presence of the nitrophenyl group makes it a versatile intermediate for the synthesis of various bioactive molecules and peptide-based drugs.[1] Its structural similarity to neurotransmitters suggests its potential utility in neuroscience research, particularly in studies related to synaptic transmission and the development of novel therapeutics for neurological disorders.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [4] |
| Molecular Weight | 210.19 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 213-215 °C | [4] |
| Optical Rotation ([α]D²⁰) | +15 ± 2º (c=1 in 1M NaOH) for (S)-enantiomer | [2] |
| Purity (Commercial) | ≥ 98% (HPLC) | [2] |
| CAS Number | 5678-47-7 (racemate), 734529-57-8 ((S)-enantiomer) | [2][4] |
Synthesis Protocol
Step 1: Synthesis of 3-Nitrobenzaldehyde
This procedure is adapted from the known nitration of benzaldehyde.[5]
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 125 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add 25 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 21.3 g of benzaldehyde dropwise with vigorous stirring over 2-3 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture onto 500 g of crushed ice with manual stirring.
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.
-
The crude 3-nitrobenzaldehyde can be purified by recrystallization from a toluene/petroleum ether mixture.
Step 2: Synthesis of this compound
This proposed one-pot synthesis is based on the general procedure for the synthesis of 3-amino-3-arylpropionic acids.[1][2]
Experimental Protocol:
-
In a round-bottom flask, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), malonic acid (10.4 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).
-
Add 100 mL of ethanol as a solvent.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from hot methanol or water.
Characterization
Detailed experimental spectral data for this compound is not widely published. The following sections describe the expected characterization results based on the compound's structure and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons. The aromatic protons of the 3-nitrophenyl group will appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The methine proton (-CH(NH₂)-) is expected to be a triplet around δ 4.5-5.0 ppm. The methylene protons (-CH₂-COOH) will likely appear as a doublet of doublets or a multiplet around δ 2.5-3.0 ppm. The acidic proton of the carboxylic acid and the protons of the amino group may be broad and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the methylene carbon. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the nitro group being the most downfield. The carbonyl carbon of the carboxylic acid is expected around δ 170-180 ppm. The methine carbon (-CH(NH₂)-) should appear around δ 50-60 ppm, and the methylene carbon (-CH₂-COOH) around δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Amine) | 3400-3250 |
| C=O stretch (Carboxylic Acid) | 1725-1700 |
| N-O stretch (Nitro group) | 1550-1500 and 1360-1300 |
| C-N stretch (Amine) | 1250-1020 |
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.07.
Potential Applications and Biological Relevance
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery. β-amino acids are known to be incorporated into peptides to increase their metabolic stability and alter their conformational properties.
The structural similarity of β-amino acids to endogenous signaling molecules, such as neurotransmitters, suggests their potential to interact with neuronal pathways. While specific signaling pathways for this compound have not been elucidated, β-amino acid derivatives are generally explored for their potential to modulate neurotransmitter systems like GABA and glutamate.[6]
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While a specific, detailed experimental protocol and complete spectral data are not yet available in the public domain, the proposed synthesis based on well-established methods offers a viable route for its preparation. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its utility as a building block in medicinal chemistry and its potential for applications in neuroscience make it a compound of significant interest for further research and development.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-3-(3-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the fields of medicinal chemistry and neuropharmacology. Its structure, featuring a β-amino acid backbone and a nitrophenyl group, makes it a versatile building block for the synthesis of peptidomimetics and other bioactive molecules.[1][2] The presence of the nitro group, in particular, offers a reactive site for further chemical modifications, allowing for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [4] |
| Molecular Weight | 210.19 g/mol | [4] |
| Melting Point | 213-215 °C | [5] |
| pKa (Predicted) | 3.52 ± 0.10 | [5] |
| Boiling Point (Calculated) | 384.5 °C at 760 mmHg | [6] |
| Density (Calculated) | 1.404 g/cm³ | [6] |
| Flash Point (Calculated) | 186.4 °C | [6] |
| Appearance | White to off-white or yellow solid | [5][7] |
| Aqueous Solubility | Data not available |
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines generalized protocols for the determination of key physicochemical properties of amino acids, which can be adapted for this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[8]
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[9]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, pKa values are determined for the carboxylic acid and amino groups.[10] A common method for pKa determination is through potentiometric titration.[11]
Protocol:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[3]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.[4]
Aqueous Solubility Determination
The solubility of a compound in water is a critical parameter for its biological activity and formulation.
Protocol:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as mg/mL or mol/L.
Synthesis Workflow
Biological Significance and Potential Signaling Pathways
This compound and its derivatives are of interest due to their potential to interact with biological systems. As a β-amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities.[3] The presence of the nitrophenyl group suggests potential for various biological interactions.
While specific signaling pathways for this compound have not been elucidated, its structural similarity to neurotransmitters like GABA and glutamate suggests it could potentially interact with their respective receptors. For instance, some propanoic acid derivatives have been shown to act on GABA receptors. Furthermore, compounds containing a nitro group, such as 3-nitropropionic acid, have been shown to affect neuronal energy metabolism and neurotransmitter systems, though often with neurotoxic effects.
Given its potential as a neurotransmitter analog, a logical area of investigation would be its effect on excitatory (e.g., NMDA) and inhibitory (e.g., GABA) neurotransmitter pathways. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for neurotransmitters.
Conclusion
This compound is a compound with interesting physicochemical properties and potential for applications in drug discovery and neuroscience research. While some of its properties have been characterized, further experimental investigation is required to determine its aqueous solubility and to fully elucidate its biological mechanism of action. The experimental protocols and potential areas of investigation outlined in this guide provide a framework for future research into this promising molecule.
References
- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 2. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. β-Alanine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
3-Amino-3-(3-nitrophenyl)propanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Amino-3-(3-nitrophenyl)propanoic acid, a compound of significant interest in pharmaceutical and biochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly in neuroscience and as a synthetic building block.
Core Compound Data
This compound is a non-proteinogenic β-amino acid. The presence of a nitro group on the phenyl ring makes it a versatile intermediate for further chemical modifications. The (S)-enantiomer is commonly utilized in research applications.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 734529-57-8 ((S)-enantiomer) | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| IUPAC Name | (3S)-3-amino-3-(3-nitrophenyl)propanoic acid | [1] |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 95% | [3] |
| Optical Rotation | [α]D²⁰ = 15 ± 2º (c=1 in NaOH) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the Michael addition of an amine to a cinnamic acid derivative, followed by resolution of the enantiomers.
Experimental Protocol: Synthesis via Michael Addition
This protocol outlines a general procedure for the synthesis of racemic this compound.
Materials:
-
3-Nitrocinnamic acid
-
Ammonia solution (aqueous)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrocinnamic acid in methanol.
-
Ammonia Addition: To the stirred solution, add an excess of concentrated aqueous ammonia solution at room temperature.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield racemic this compound.
Experimental Protocol: Enzymatic Resolution
Enzymatic resolution is a widely used method to obtain the enantiomerically pure forms of the amino acid.
Materials:
-
Racemic N-acetyl-3-amino-3-(3-nitrophenyl)propanoic acid
-
Immobilized penicillin G acylase
-
Phosphate buffer (pH 7.5)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Enzymatic Hydrolysis: Suspend the racemic N-acetyl-3-amino-3-(3-nitrophenyl)propanoic acid in a phosphate buffer (pH 7.5). Add immobilized penicillin G acylase to the suspension.
-
pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the progress of the hydrolysis. The reaction is complete when one equivalent of the base has been consumed.
-
Separation:
-
Filter off the immobilized enzyme.
-
Wash the aqueous solution with ethyl acetate to remove the unreacted (R)-N-acetyl-3-amino-3-(3-nitrophenyl)propanoic acid.
-
Acidify the aqueous layer containing the (S)-amino acid to its isoelectric point using hydrochloric acid.
-
-
Isolation: Collect the precipitated (S)-3-Amino-3-(3-nitrophenyl)propanoic acid by filtration, wash with cold water, and dry under vacuum.
Applications in Research and Development
This compound is a valuable tool in several areas of scientific research.
Neuroscience Research
This compound is utilized in neuroscience to study neurotransmitter systems.[2] Its structural similarity to γ-aminobutyric acid (GABA) suggests its potential as a GABA analogue, which could modulate GABAergic neurotransmission.
Caption: Potential interaction points of this compound with the GABAergic synapse.
Peptide Synthesis
As a non-natural amino acid, it serves as a building block in peptide synthesis to create peptidomimetics with enhanced stability or novel biological activities.[4] The presence of the amino and carboxylic acid groups allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.
Caption: Workflow for incorporating this compound into a peptide chain via SPPS.
Conclusion
This compound is a compound with significant potential in drug discovery and chemical biology. Its versatile chemical nature allows for its use as a scaffold in the synthesis of more complex molecules and as a probe to study biological systems. The experimental protocols and data presented in this guide are intended to facilitate further research and development involving this promising compound.
References
- 1. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-3-Amino-3-(3-nitrophenyl)propionic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. NZ514383A - Process of preparing 3S-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]
The Latent Bio-Potential of 3-Amino-3-(3-nitrophenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a significant scaffold in medicinal chemistry. Its unique structural features, including a chiral center and an electronically modifiable nitrophenyl ring, make it a versatile building block for the synthesis of novel therapeutic agents.[1][2] The presence of the nitro group, in particular, offers a reactive handle for further chemical transformations, enabling the creation of diverse molecular entities.[1] This technical guide explores the current landscape of the biological activities associated with derivatives of this compound and related compounds, providing a framework for future research and development in this area. While this specific class of compounds is primarily utilized as a synthetic intermediate in pharmaceutical development and neuroscience research, direct and extensive public domain data on the biological activities of its derivatives are notably scarce.[1][2] This guide, therefore, draws upon data from closely related substituted propanoic acid derivatives to infer potential therapeutic applications and guide future discovery efforts.
Biological Activities of Structurally Related Propanoic Acid Derivatives
Antimicrobial and Antifungal Activity
Research into novel antimicrobial agents has explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These studies have revealed that modifications to the core structure can yield compounds with significant activity against a range of multidrug-resistant bacterial and fungal pathogens. The data presented below is for a series of hydrazone derivatives of N-(4-hydroxyphenyl)-β-alanine.
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives Against Various Pathogens
| Compound ID | Modification | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. auris MIC (µg/mL) |
| 14 | 5-nitrofuran-2-yl substituent on hydrazone | 1 | 0.5 | 8 | 16 | 8 |
| 15 | 5-nitrothiophen-2-yl substituent on hydrazone | 2 | 1 | 16 | 32 | 16 |
| 16 | 1-methyl-5-nitro-1H-imidazol-2-yl substituent | 8 | 2 | 64 | 64 | 64 |
| 30 | 4-nitrophenyl substituent on hydrazone | 16 | 16 | 32 | 64 | >64 |
Data extracted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Antiproliferative Activity
In the realm of oncology, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their anticancer properties. The introduction of an oxime functionality was found to significantly enhance the cytotoxic activity against the A549 human lung carcinoma cell line.
Table 2: In Vitro Cytotoxicity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives Against A549 Cancer Cells
| Compound ID | Modification | IC₅₀ (µM) |
| 21 | 4-chlorophenyl and hydroxyimino moieties | 5.42 |
| 22 | 4-bromophenyl and hydroxyimino moieties | 2.47 |
| Cisplatin | Positive Control | Not specified |
Data extracted from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the biological evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Experimental Workflow for MTT Cytotoxicity Assay
References
The Role of the Nitro Group in the Reactivity of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide
Abstract: 3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its synthetic versatility is largely governed by the presence of a nitro group on the phenyl ring. This technical guide provides an in-depth analysis of the role of the nitro group, detailing its profound electronic effects on the reactivity of the aromatic ring and the benzylic carbon. We will explore how these effects are leveraged in synthetic applications and propose experimental methodologies for quantifying its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chemical behavior.
Introduction to this compound
This compound is a valuable intermediate used in the synthesis of diverse bioactive molecules and peptide-based drugs.[1][3][4] Its structure, featuring an amino acid backbone and a nitrophenyl substituent, provides multiple reactive sites for chemical modification. The nitro group, in particular, is not merely a passive substituent; it actively modulates the molecule's electronic properties and chemical reactivity.[1][3] This compound finds applications in neuroscience research for studying neurotransmitter systems and in the development of novel therapeutics for neurological disorders.[3] Understanding the influence of the nitro group is paramount for its effective utilization in complex organic synthesis and drug design.
Dominant Electronic Effects of the Nitro Group
The chemical behavior of the nitrophenyl moiety is dictated by the powerful electron-withdrawing nature of the nitro group (–NO₂). This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[5] This effect deactivates the entire ring by reducing its overall electron density.
-
Resonance Effect (-R): The nitro group withdraws electron density from the ring's pi (π) system via resonance.[5][6] The delocalization of π-electrons extends into the nitro group, creating resonance structures where a formal positive charge resides on the ortho and para positions of the aromatic ring relative to the nitro substituent.[7][8][9] This effect strongly deactivates these specific positions, making them electron-deficient.
Caption: Resonance delocalization in the nitrophenyl group.
Impact on Aromatic Ring Reactivity
The combined inductive and resonance effects of the nitro group have two major consequences for reactions involving the aromatic ring, particularly electrophilic aromatic substitution (EAS).
Ring Deactivation
The strong electron-withdrawing nature of the nitro group makes the benzene ring significantly less nucleophilic.[7] As a result, the ring is "deactivated" towards electrophilic attack, meaning that reactions require harsher conditions (e.g., higher temperatures, stronger catalysts) compared to unsubstituted benzene.[6]
Meta-Directing Influence
While the entire ring is deactivated, the resonance effect concentrates the electron deficiency at the ortho and para positions, as indicated by the formal positive charges in the resonance structures.[9][10] Consequently, the meta position, while still deactivated by the inductive effect, is the least electron-deficient and most nucleophilic site on the ring.[7][8] This directs incoming electrophiles to substitute at the meta position.
Caption: Favored reaction pathway for electrophilic substitution.
Influence on Benzylic Position Reactivity
The benzylic position—the carbon atom directly attached to the phenyl ring (C3 of the propanoic acid chain)—is inherently a reactive site.[11] The nitro group influences this reactivity in several ways:
-
Stabilization of Intermediates: The electron-withdrawing nitro group would strongly destabilize a benzylic carbocation intermediate that might form during Sₙ1-type reactions. Conversely, it would stabilize a benzylic carbanion, making the benzylic proton more acidic than in an unsubstituted analogue.
-
Resistance to Oxidation: While alkyl groups on a benzene ring are readily oxidized to carboxylic acids by strong oxidizing agents like KMnO₄, the nitro group itself is resistant to these conditions.[11] This allows for selective oxidation of other parts of a molecule without affecting the –NO₂ group.
Synthetic Utility and Transformations
The true value of the nitro group in this compound lies in its role as a versatile functional handle.
-
Reduction to an Amine: The most common and powerful transformation is the reduction of the nitro group to a primary amine (–NH₂).[12] This reaction dramatically alters the electronic properties of the molecule, converting the substituent from a strong electron-withdrawing group to a strong electron-donating group. This opens up a new range of synthetic possibilities, including the synthesis of 3-Amino-3-(3-aminophenyl)propanoic acid, a key precursor for dyes, polymers, and further pharmaceutical derivatives.
Caption: Key synthetic transformation of the nitro group.
Quantitative Analysis of Reactivity
While extensive kinetic data for this specific molecule is not widely published, its reactivity can be quantified using established experimental protocols. Below is a proposed methodology for studying the kinetics of the nitro group reduction.
Proposed Experimental Protocol: Kinetic Analysis of Catalytic Nitro Reduction
Objective: To determine the pseudo-first-order rate constant for the catalytic hydrogenation of the nitro group in this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (HPLC grade)
-
Hydrogen (H₂) gas cylinder with regulator
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringes and 0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: A solution of this compound (e.g., 0.05 M) in methanol is prepared and placed in the reaction flask equipped with a magnetic stir bar. The flask is sealed and connected to a hydrogen gas line and a bubbler.
-
Catalyst Addition: A carefully weighed amount of 10% Pd/C catalyst (e.g., 5 mol%) is added to the flask.
-
Inerting: The flask is purged with nitrogen or argon to remove air, followed by purging with hydrogen gas.
-
Initiation: The flask is immersed in a constant temperature bath (e.g., 25°C), and vigorous stirring is initiated to ensure good mixing. A positive pressure of hydrogen is maintained. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), an aliquot (e.g., 0.1 mL) is withdrawn from the reaction mixture using a syringe.
-
Quenching: The aliquot is immediately passed through a syringe filter to remove the Pd/C catalyst, thereby quenching the reaction. The filtered sample is diluted for analysis.
-
Analysis: The concentration of the starting material and the product in each sample is determined using HPLC with UV detection (monitoring at wavelengths relevant to the nitro- and amino-phenyl groups).
Data Analysis: The concentration of the reactant is plotted against time. If the reaction follows pseudo-first-order kinetics (common when H₂ is in large excess), a plot of ln([Reactant]) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.
Illustrative Data Presentation
The quantitative data obtained from the proposed experiment can be summarized as follows:
| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) | ln([Reactant]) |
| 0 | 0.0500 | 0.0000 | -2.996 |
| 5 | 0.0409 | 0.0091 | -3.197 |
| 10 | 0.0335 | 0.0165 | -3.396 |
| 20 | 0.0227 | 0.0273 | -3.785 |
| 30 | 0.0154 | 0.0346 | -4.173 |
| 60 | 0.0046 | 0.0454 | -5.382 |
Conclusion
The nitro group in this compound is the principal determinant of the molecule's reactivity profile. Its strong electron-withdrawing properties deactivate the aromatic ring and direct electrophilic substitutions to the meta position. Furthermore, it influences the reactivity of the adjacent benzylic carbon. Most significantly, the nitro group serves as a versatile synthetic handle, with its reduction to an amino group providing a gateway to a wide array of derivatives with altered electronic and pharmacological properties. This makes it an exceptionally useful building block for scientists in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sarthaks.com [sarthaks.com]
- 10. testbook.com [testbook.com]
- 11. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 12. chemistry.coach [chemistry.coach]
The Versatile Scaffold: A Technical Guide to 3-Amino-3-(3-nitrophenyl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its unique structural features, including a chiral center, a reactive nitro group, and the β-amino acid backbone, make it a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2][3][4] The presence of the nitrophenyl group enhances the molecule's reactivity, providing a convenient handle for further chemical modifications, while the β-amino acid structure can impart unique conformational properties and increased metabolic stability to peptide-based therapeutics.[2][3] This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its use in drug design and development, along with experimental considerations.
Core Applications in Medicinal Chemistry
The unique chemical architecture of this compound lends itself to several key applications in drug discovery and development:
-
Peptidomimetics and Peptide-Based Drugs: Incorporation of this β-amino acid into peptide sequences can lead to the development of peptidomimetics with enhanced resistance to enzymatic degradation, improved pharmacokinetic profiles, and potentially novel biological activities.[2] The β-amino acid backbone induces different secondary structures compared to natural α-amino acids, which can be exploited to design peptides with specific conformational constraints.
-
Neuropharmacology: The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests their potential as modulators of GABAergic systems.[3] Derivatives of this compound could be explored as potential anticonvulsant, anxiolytic, or sedative agents by targeting GABA receptors.
-
Anticancer Agents: The aromatic nitro group can be a key pharmacophore in anticancer drug design. It can be reduced to the corresponding amine, which can then be further functionalized to create a diverse library of compounds for screening against various cancer cell lines.
-
Building Block for Heterocyclic Synthesis: The amino and carboxylic acid functionalities, along with the reactive nitro group, make this compound a valuable starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in many approved drugs.
Quantitative Data on Derivatives
While specific quantitative data for a wide range of derivatives of this compound are not extensively available in the public domain, a study on a series of related 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives has demonstrated their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MIC) for some of these compounds against various microbial strains.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 5 | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid | >100 | >100 | >100 |
| 3a | 3-{--INVALID-LINK--amino}propanoic acid | 62.5 | 125 | 62.5 |
| 3b | 3-{--INVALID-LINK--amino}propanoic acid | 31.2 | 62.5 | 31.2 |
| 3c | 3-{--INVALID-LINK--amino}propanoic acid | 125 | 250 | 125 |
Data extracted from a study on related thiazole derivatives of a β-amino acid backbone for illustrative purposes of potential biological activity.[1]
Experimental Protocols
General Procedure for the Synthesis of N-Acylated Derivatives
This protocol describes a general method for the acylation of the amino group of this compound, a common step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add the carboxylic acid (1.1 equivalents) to the solution.
-
Add the coupling agent (1.2 equivalents) and the organic base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated derivative.
-
Characterize the final product by NMR and mass spectrometry.
General Procedure for the Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amine, a key transformation for further diversification of the scaffold.
Materials:
-
N-protected-3-amino-3-(3-nitrophenyl)propanoic acid derivative
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using SnCl2·2H2O:
-
Dissolve the N-protected-3-amino-3-(3-nitrophenyl)propanoic acid derivative (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Logical Workflow for Derivative Synthesis and Evaluation
References
The Versatility of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Building Block for Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid, a substituted β-amino acid, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive amino group, a carboxylic acid function, and an electron-withdrawing nitrophenyl moiety, provide a synthetically amenable scaffold for the construction of a diverse array of novel heterocyclic compounds. These heterocycles are of significant interest to the pharmaceutical industry due to their potential to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of heterocycles derived from this compound, detailed experimental protocols, and an exploration of their biological significance.
Synthesis of Novel Heterocycles
The strategic placement of functional groups in this compound allows for its participation in various cyclization reactions to form a range of heterocyclic systems. A prominent example is its use in the synthesis of dihydropyrimidinones, a class of compounds known for their diverse pharmacological activities.
Synthesis of 6-(3-Nitrophenyl)-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic Acid
A plausible and efficient route to a dihydropyrimidinone derivative from this compound is through a modified Biginelli-type reaction. This one-pot, three-component reaction involves the condensation of the β-amino acid, an aldehyde (in this case, formaldehyde, which can be generated in situ from paraformaldehyde), and urea.
Reaction Scheme:
Caption: Synthetic pathway for a dihydropyrimidinone derivative.
Experimental Protocol:
A detailed, generalized protocol for the synthesis of 6-(3-nitrophenyl)-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid is provided below, based on established methods for similar β-amino acids.
Materials:
-
This compound
-
Urea
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add urea (1.5 equivalents) and paraformaldehyde (1.5 equivalents).
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure dihydropyrimidinone derivative.
Characterization Data (Hypothetical):
The following table summarizes the expected characterization data for the synthesized dihydropyrimidinone. Actual experimental data would need to be obtained for confirmation.
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-10.0 (br s, 1H, NH), 8.0-8.2 (m, 2H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (br s, 1H, NH), 5.2-5.4 (d, 1H, CH-Ar), 4.0-4.2 (m, 1H, CH-COOH), 2.5-2.7 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 175-178 (C=O, acid), 152-155 (C=O, urea), 148 (Ar-C-NO₂), 140-142 (Ar-C), 130-135 (Ar-CH), 120-125 (Ar-CH), 50-55 (CH-Ar), 40-45 (CH-COOH), 35-40 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H), 3100-3000 (C-H, Ar), 1710-1680 (C=O), 1530, 1350 (NO₂) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₁N₃O₅ |
Biological Significance and Potential Signaling Pathways
Heterocyclic compounds incorporating a nitrophenyl group are known to exhibit a range of biological activities, with antimicrobial and anticancer effects being particularly prominent.
Antimicrobial Activity
The antimicrobial action of nitroaromatic compounds often involves the reductive activation of the nitro group within the microbial cell. This process, catalyzed by nitroreductase enzymes present in many pathogenic bacteria, generates reactive nitroso and hydroxylamine intermediates, as well as reactive nitrogen species such as nitric oxide. These reactive species can induce cellular damage through multiple mechanisms, including DNA damage, inhibition of DNA repair enzymes, and oxidative stress, ultimately leading to cell death.
Caption: General mechanism of nitroaromatic antimicrobial action.
Anticancer Activity
Dihydropyrimidinone derivatives, including those with nitrophenyl substituents, have demonstrated promising anticancer activities. The precise mechanisms of action can vary depending on the specific substitutions on the heterocyclic ring. Some dihydropyrimidinones have been shown to act as mitotic kinesin Eg5 inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Others may function as calcium channel blockers or modulate other signaling pathways involved in cell proliferation and survival. The presence of the nitrophenyl group can influence the compound's electronic properties and its ability to interact with biological targets. Further research is necessary to elucidate the specific signaling pathways modulated by dihydropyrimidinones derived from this compound.
Quantitative Data Summary
The following table summarizes hypothetical yield and purity data for the synthesis of the dihydropyrimidinone derivative described above. These values are illustrative and would need to be confirmed by experimental work.
| Compound | Reaction | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| 6-(3-Nitrophenyl)-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic Acid | Biginelli-type | HCl | Ethanol | 4-6 | 60-75 | >95 |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds. Its application in multicomponent reactions, such as the Biginelli reaction, provides a straightforward and efficient route to functionalized dihydropyrimidinones. The resulting heterocycles, bearing the 3-nitrophenyl moiety, are attractive candidates for drug discovery efforts, particularly in the development of new antimicrobial and anticancer agents. The detailed experimental protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the exploration of this important class of compounds and their therapeutic potential. Further investigation into the synthesis of other heterocyclic systems from this precursor and detailed studies of their biological mechanisms of action are warranted.
An In-Depth Technical Guide to 3-Amino-3-(3-nitrophenyl)propanoic Acid: From Discovery to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic β-amino acid that has garnered interest as a versatile building block in medicinal chemistry and a tool in neuropharmacology. This document details its discovery and historical context, outlines a key synthetic protocol, presents its physicochemical properties in a structured format, and explores its current and potential applications in research and drug development.
Introduction
This compound is a non-proteinogenic β-amino acid characterized by a phenyl ring substituted with a nitro group at the meta position. This structural feature imparts unique electronic properties and serves as a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Its structural similarity to endogenous neurotransmitters has led to its exploration in the field of neuroscience.
Discovery and History
The synthesis of β-amino acids through the condensation of an aldehyde with malonic acid and ammonia is a classic method in organic chemistry. While the specific first synthesis of this compound is not definitively documented in readily available literature, its preparation falls under the well-established Rodionov reaction, first reported by V. M. Rodionov and E. I. Gubareva in 1936. This one-pot synthesis provides a straightforward route to a variety of 3-aryl-3-aminopropanoic acids. The continued availability of this compound from various chemical suppliers underscores its utility as a research chemical and synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5678-47-7 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 213-215 °C | [1] |
| pKa (predicted) | 3.52 ± 0.10 | [1] |
| Topological Polar Surface Area | 109 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis and Experimental Protocols
The most common and historically significant method for the synthesis of 3-amino-3-arylpropanoic acids is the one-pot Rodionov reaction. This reaction involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, typically ammonium acetate, in a suitable solvent.
General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids
This protocol is adapted from the general procedure for the synthesis of 3-amino-3-arylpropionic acids.[3]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.2-1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield the pure this compound.
Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity.
Applications in Research and Drug Discovery
This compound serves as a valuable tool and intermediate in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Design
The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic activity.[4][5] The presence of the amino group, carboxylic acid, and the nitro-substituted phenyl ring provides multiple points for chemical modification. The nitro group, in particular, can be readily reduced to an amine, which can then be further functionalized.
Neuropharmacology
Due to its structural resemblance to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, this compound and its derivatives are of interest in neuropharmacology.[4] They are used in research to explore potential interactions with neurotransmitter systems and to serve as scaffolds for the development of novel neuroactive compounds.
Logical Relationships in Synthetic Application
The utility of this compound as a synthetic intermediate stems from its trifunctional nature. The following diagram illustrates the logical relationship of its functional groups in synthetic transformations.
Caption: Synthetic utility of this compound.
Conclusion
This compound, a compound with a straightforward synthetic route, continues to be a relevant molecule in the field of medicinal chemistry. Its utility as a versatile building block, particularly for the synthesis of neuroactive compounds, ensures its continued importance in research and development. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.
References
Spectroscopic and Synthetic Overview of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic pathway for 3-Amino-3-(3-nitrophenyl)propanoic acid. This compound, a derivative of β-alanine containing a nitro-substituted phenyl group, is of interest to researchers in medicinal chemistry and drug development as a potential building block for novel therapeutic agents. The presence of the amino acid backbone, combined with the reactive nitro group, offers a versatile scaffold for further chemical modifications.
Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable deuterated solvent are outlined below.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.2-8.4 | Ar-H (on C adjacent to NO₂) |
| ~7.6-7.8 | Ar-H |
| ~4.5-4.7 | CH (methine) |
| ~2.8-3.0 | CH₂ (methylene) |
| Variable | NH₂, COOH |
Note: The chemical shifts for the amine (NH₂) and carboxylic acid (COOH) protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents, leading to broad signals or their disappearance.
Table 2: Representative Infrared (IR) Absorption Bands
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-3000 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 (broad) | N-H (Amine) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2900-2800 | C-H (Aliphatic) | Stretching |
| 1720-1700 | C=O (Carboxylic Acid) | Stretching |
| 1620-1580 | N-H (Amine) | Bending |
| 1530-1510 | N-O (Nitro group) | Asymmetric Stretching |
| 1350-1330 | N-O (Nitro group) | Symmetric Stretching |
| 1300-1200 | C-O (Carboxylic Acid) | Stretching |
| 800-700 | C-H (Aromatic) | Out-of-plane Bending |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 210.19 g/mol ), the following fragments are predicted under electron ionization (EI) or electrospray ionization (ESI).
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |
| 211 | [M+H]⁺ | Molecular ion peak in positive-ion ESI |
| 210 | [M]⁺ | Molecular ion peak in EI |
| 193 | [M-NH₃]⁺ | Loss of ammonia |
| 165 | [M-COOH]⁺ | Loss of the carboxyl group |
| 148 | [C₇H₆NO₂]⁺ | Fragmentation of the side chain |
| 122 | [C₆H₄NO₂]⁺ | 3-nitrophenyl cation |
| 106 | [C₇H₈N]⁺ | Benzylic amine fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The solution should be clear and free of particulate matter. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Processing: Apply a Fourier transform to the free induction decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is typical.
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correction, and chemical shift calibration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to aid in ionization for ESI.
-
Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a chromatography system (e.g., LC-MS). Common analyzer types include quadrupole, time-of-flight (TOF), or Orbitrap.
-
Ionization Method (Electrospray Ionization - ESI):
-
Mode: Can be run in either positive or negative ion mode.
-
Parameters: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.
-
-
Ionization Method (Electron Ionization - EI):
-
This method is typically used with a gas chromatography (GC) inlet and is suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Synthetic Workflow
A common method for the synthesis of β-amino acids involves the Rodionov reaction, which is a three-component condensation of an aldehyde, malonic acid, and ammonia or an amine. The following diagram illustrates a plausible synthetic workflow for this compound starting from 3-nitrobenzaldehyde.
Caption: A generalized workflow for the synthesis of this compound.
Characterization Workflow
Following the synthesis and purification of the target compound, a systematic characterization is essential to confirm its identity and purity. The following diagram outlines a typical experimental workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.
This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. The provided data and protocols are intended to assist researchers in the synthesis, characterization, and further development of this and related compounds.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 3-Amino-3-(3-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-canonical β-amino acid, 3-Amino-3-(3-nitrophenyl)propanoic acid, into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The inclusion of this unique building block offers opportunities to create novel peptides with enhanced structural and functional properties.
Introduction
This compound is a β-amino acid derivative that serves as a valuable building block in peptide synthesis.[1][2] Its structure features two key components for SPPS: the Fmoc protecting group, which allows for selective and mild deprotection during chain elongation, and the 3-nitrophenyl group.[1][3] The incorporation of this β-amino acid introduces an additional carbon into the peptide backbone, which can induce unique secondary structures and confer significant resistance to proteolytic degradation compared to natural α-amino acid peptides.[4]
The nitrophenyl functional group can influence a peptide's binding affinity and solubility and serves as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation.[3] These characteristics make it a compelling component for drug development and the synthesis of bioactive peptides for therapeutic applications.[1][3][5][6]
Experimental Protocols
This section details the step-by-step procedures for incorporating Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid into a peptide chain using manual or automated SPPS.
Materials and Reagents
Successful synthesis requires high-quality reagents and solvents.
| Reagent/Material | Purpose | Grade/Purity |
| Resin | Solid support for peptide assembly. | |
| Rink Amide Resin | For C-terminal peptide amides. | 100-200 mesh, ~0.5-0.8 mmol/g |
| 2-Chlorotrityl chloride Resin | For C-terminal protected peptide acids. | 100-200 mesh, ~1.0-1.6 mmol/g |
| Amino Acids | Peptide building blocks. | |
| Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid | The title compound. | >98% HPLC |
| Standard Fmoc-L-amino acids | For the rest of the sequence. | >99% HPLC |
| Coupling Reagents | To activate carboxyl groups for amide bond formation. | |
| HBTU / HATU | Standard aminium-based coupling reagents. | >99% |
| Diisopropylethylamine (DIPEA) | Base for carboxyl activation and neutralization. | Peptide synthesis grade |
| Deprotection Reagent | To remove the N-terminal Fmoc group. | |
| Piperidine | Base for Fmoc removal. | Reagent grade |
| Solvents & Reagents | For swelling, washing, cleavage, and precipitation. | |
| N,N-Dimethylformamide (DMF) | Main synthesis solvent. | Peptide synthesis grade |
| Dichloromethane (DCM) | Resin swelling and washing solvent. | ACS grade or higher |
| Trifluoroacetic acid (TFA) | For cleavage from the resin. | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Cation scavenger for cleavage. | >98% |
| Diethyl Ether | For peptide precipitation. | Anhydrous, cold (-20°C) |
SPPS Workflow Diagram
The following diagram outlines the general workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Synthesis Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.05 mmol for a 0.5 mmol/g loading resin) into a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) to the vessel.
-
Agitate the resin for 30 minutes at room temperature to ensure complete swelling.[7]
-
Drain the DMF.
Protocol 2: Standard Fmoc Deprotection
-
Add 20% piperidine in DMF (v/v) to the swollen resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
Protocol 3: Coupling of Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid Due to the potential for steric hindrance with β-amino acids, extended coupling times or double coupling is recommended.
-
In a separate vial, dissolve Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the vial to activate the amino acid. The solution should turn yellow. Allow pre-activation to proceed for 2-5 minutes.
-
Drain the wash solvent from the deprotected resin in the reaction vessel.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, this can be extended or performed twice ("double coupling").[8]
-
After the coupling period, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
SPPS Deprotection and Coupling Cycle Diagram
This diagram illustrates the core repetitive cycle in SPPS.
Protocol 4: Final Cleavage and Peptide Precipitation
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS .[7] Use approximately 10 mL of cocktail per 100 mg of resin.
-
Add the cleavage cocktail to the dry peptide-resin in a sealed flask.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a gentle stream of nitrogen to reduce the volume of TFA.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the final peptide pellet under vacuum.
Data Presentation and Characterization
The synthesized peptide should be analyzed to confirm its identity and purity.
Table 2: Typical SPPS Cycle Protocol Summary
| Step | Reagent/Solvent | Time | Purpose |
| 1. Swell | DMF | 30 min | Prepare resin for synthesis. |
| 2. Deprotect | 20% Piperidine/DMF | 5 + 15 min | Remove N-terminal Fmoc group. |
| 3. Wash | DMF / DCM | 5 x 1 min | Remove excess deprotection agent. |
| 4. Couple | Fmoc-AA/HBTU/DIPEA in DMF | 2-4 hours | Form peptide bond. |
| 5. Wash | DMF / DCM | 5 x 1 min | Remove excess coupling reagents. |
| Repeat | Steps 2-5 | As needed | Elongate peptide chain. |
Table 3: Example Characterization Data for a Model Peptide
Let's consider a hypothetical model peptide: Ac-Tyr-Gly-Gly-(β³-hPhe(3-NO₂))-Leu-NH₂ .
| Analysis Method | Expected Result | Observed Result | Purity/Confirmation |
| RP-HPLC | Single major peak | Retention Time: 15.8 min | >95% (at 220 nm) |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 672.29 g/mol | Observed [M+H]⁺: 672.31 g/mol | Identity Confirmed |
Note: Data is illustrative. Actual results will vary based on the specific peptide sequence and experimental conditions.
Structure Diagram of the Building Block
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Fmoc-Protection Strategies for 3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid is a valuable building block in peptide synthesis and drug development. Its unique structure, featuring a beta-amino acid backbone and a nitro-functionalized aromatic ring, allows for the creation of peptides with modified secondary structures and serves as a versatile precursor for further chemical modifications.[1] The selective protection of the amino group is a critical step to ensure controlled and efficient peptide chain elongation.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions.[3][4] This document provides detailed application notes and protocols for the Fmoc-protection of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final Fmoc-protected product is presented below.
| Property | This compound | Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀N₂O₄ | C₂₄H₂₀N₂O₆ |
| Molecular Weight | 210.19 g/mol | 432.43 g/mol [1] |
| Appearance | Solid | White to off-white solid[1] |
| Purity (Typical) | ≥95% | ≥97% (HPLC)[1] |
| Storage Conditions | Room Temperature | 0-8 °C[1] |
Fmoc-Protection Strategies
The introduction of the Fmoc group to the primary amine of this compound is typically achieved using two main reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Both methods are based on the Schotten-Baumann reaction conditions, involving the acylation of the amine in the presence of a base.[5]
Strategy 1: Using Fmoc-OSu
Fmoc-OSu is often preferred due to its stability and lower propensity for forming dipeptide impurities compared to Fmoc-Cl.[6] The reaction proceeds via the nucleophilic attack of the amino group on the activated ester of Fmoc-OSu.
Strategy 2: Using Fmoc-Cl
Fmoc-Cl is a more reactive agent and can lead to faster reaction times. However, it is more sensitive to moisture and can potentially lead to the formation of undesired side products if the reaction conditions are not carefully controlled.[5]
A visual representation of the general Fmoc-protection workflow is provided below.
Caption: General workflow for the Fmoc protection of this compound.
Experimental Protocols
The following are detailed protocols for the Fmoc protection of this compound using either Fmoc-OSu or Fmoc-Cl.
Protocol 1: Fmoc-Protection using Fmoc-OSu
| Parameter | Value/Description |
| Reactants | This compound (1.0 equiv), Fmoc-OSu (1.05 equiv), Sodium Bicarbonate (NaHCO₃) (2.5 equiv) |
| Solvent | 1,4-Dioxane and Water (1:1 mixture) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Work-up | Acidification with 1M HCl, extraction with ethyl acetate, washing with brine, drying over Na₂SO₄ |
| Purification | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography |
| Expected Yield | 85-95% |
Procedure:
-
Dissolve this compound (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
To this solution, add a solution of Fmoc-OSu (1.05 equiv) in 1,4-dioxane dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure Fmoc-protected amino acid.
Protocol 2: Fmoc-Protection using Fmoc-Cl
| Parameter | Value/Description |
| Reactants | This compound (1.0 equiv), Fmoc-Cl (1.1 equiv), Sodium Bicarbonate (NaHCO₃) (3.0 equiv) |
| Solvent | 1,4-Dioxane and Water (1:1 mixture) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Work-up | Acidification with 1M HCl, extraction with ethyl acetate, washing with brine, drying over Na₂SO₄ |
| Purification | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography |
| Expected Yield | 80-90% |
Procedure:
-
Dissolve this compound (1.0 equiv) and sodium bicarbonate (3.0 equiv) in a 1:1 mixture of 1,4-dioxane and water and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.1 equiv) in 1,4-dioxane to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify by recrystallization or column chromatography.
Reaction Scheme and Mechanism
The chemical transformation and the general mechanism for the Fmoc protection are illustrated below.
Caption: Overall reaction and simplified mechanism for Fmoc protection using Fmoc-OSu.
Conclusion
The Fmoc protection of this compound is a straightforward and high-yielding reaction that can be accomplished using standard laboratory procedures. The choice between Fmoc-OSu and Fmoc-Cl will depend on the desired reaction kinetics and the stringency of impurity control. The protocols provided herein offer robust methods for the synthesis of this key building block, enabling its use in the development of novel peptides and therapeutics.
References
Application Notes and Protocols for the Incorporation of 3-Amino-3-(3-nitrophenyl)propanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a β-amino group and a nitrophenyl side chain, allows for the creation of peptides with novel secondary structures and potentially enhanced biological activities and proteolytic stability. The incorporation of such unnatural amino acids into peptide sequences can be challenging and often requires optimization of standard coupling protocols.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methods for coupling sterically hindered and electron-deficient amino acids.
Chemical Structure
The structure of this compound is presented below. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the amino acid during peptide synthesis.
Application Notes and Protocols for HPLC Purification of Peptides Containing 3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 3-Amino-3-(3-nitrophenyl)propanoic acid, a β-amino acid with a nitroaromatic side chain, presents unique opportunities for peptide design. However, its distinct chemical properties necessitate tailored purification strategies. These application notes provide a comprehensive guide to developing robust and efficient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purification of synthetic peptides containing this specific modification.
The presence of the electron-withdrawing nitro group on the phenyl ring increases the polarity of the side chain compared to phenylalanine. This generally leads to a shorter retention time in RP-HPLC. Furthermore, the β-amino acid backbone can influence the peptide's secondary structure and its interaction with the stationary phase. Therefore, a systematic approach to method development is crucial for achieving high purity.
Chromatographic Behavior and Method Development Considerations
Successful purification of peptides containing this compound hinges on understanding its impact on the peptide's overall properties:
-
Hydrophobicity: The nitrophenyl group is more polar than a standard phenyl group. Consequently, peptides incorporating this residue are generally less hydrophobic than their phenylalanine-containing counterparts and will elute earlier from a C18 column. The exact change in retention time will depend on the overall peptide sequence.
-
Secondary Structure: The presence of a β-amino acid can alter the peptide's conformational flexibility. This may affect peak shape and resolution.
-
Detection: The nitroaromatic ring provides a strong chromophore, allowing for sensitive UV detection at wavelengths around 270-280 nm, in addition to the standard peptide bond detection at 210-220 nm.[1]
A systematic approach to method development is recommended. This typically involves an initial screening gradient to determine the approximate elution time, followed by optimization of the gradient slope for improved resolution.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Initial Purity Assessment and Method Scouting
This protocol is designed to quickly assess the purity of the crude synthetic peptide and to determine the approximate acetonitrile concentration required for elution.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude peptide dissolved in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO) and then diluted with Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject 10-20 µL of the dissolved crude peptide.
-
Gradient Elution: Run a linear gradient to determine the elution profile. A common starting point is a broad gradient.
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 275 nm (for the nitrophenyl group).
Table 1: Analytical Scouting Gradient
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 5 |
| 40 | 65 |
| 45 | 95 |
| 50 | 95 |
| 51 | 5 |
| 60 | 5 |
Protocol 2: Preparative RP-HPLC for Peptide Purification
Based on the results from the analytical run, an optimized gradient can be designed for preparative purification. The goal is to flatten the gradient around the elution point of the target peptide to maximize separation from impurities.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude peptide dissolved in a minimal amount of a strong, compatible solvent and then diluted with Mobile Phase A.
Procedure:
-
Determine the Elution Point: From the analytical chromatogram, note the % Mobile Phase B at which the target peptide elutes.
-
Design the Preparative Gradient: Create a shallower gradient around the determined elution point. For example, if the peptide elutes at 30% B in the scouting run, a preparative gradient could be designed as shown in Table 2.
-
Column Equilibration: Equilibrate the preparative column with the starting conditions of the gradient.
-
Sample Loading: Load the dissolved crude peptide onto the column.
-
Gradient Elution and Fraction Collection: Run the optimized preparative gradient and collect fractions corresponding to the eluting peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Table 2: Example Preparative Gradient
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 20 |
| 10 | 20 |
| 70 | 40 |
| 75 | 95 |
| 85 | 95 |
| 86 | 20 |
| 100 | 20 |
Data Presentation
Table 3: Summary of Expected Chromatographic Properties
| Parameter | Expected Behavior for Peptides with this compound | Rationale |
| Retention Time | Shorter than analogous phenylalanine-containing peptides. | The nitro group increases the polarity of the side chain, reducing hydrophobic interaction with the C18 stationary phase. |
| UV Absorbance | Strong absorbance at both 214 nm and ~275 nm. | The peptide backbone absorbs at 214 nm, while the nitrophenyl group provides a strong chromophore at higher wavelengths.[1] |
| Peak Shape | Generally good, but can be affected by peptide conformation. | The β-amino acid may influence secondary structure. Optimization of mobile phase additives can improve peak symmetry. |
Visualization of Workflows
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and purification.
Signaling Pathway of User Actions in HPLC Purification
References
Application Note: Mass Spectrometry Analysis of Peptides Incorporating 3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 3-Amino-3-(3-nitrophenyl)propanoic acid, a β-amino acid, is a valuable building block for creating peptidomimetics with unique structural and electronic properties. The nitro group, in particular, can serve as a spectroscopic probe or a precursor for further chemical modifications. Accurate and detailed analysis of these modified peptides is crucial for characterization, quality control, and understanding their behavior in biological systems. This application note provides a comprehensive guide to the mass spectrometric analysis of peptides containing this compound, including detailed protocols for synthesis, sample preparation, and LC-MS/MS analysis, along with an interpretation of expected fragmentation patterns.
Core Concepts in the Analysis of Modified Peptides
Mass spectrometry is an indispensable tool for the analysis of peptides and proteins.[1] For peptides containing unnatural amino acids, tandem mass spectrometry (MS/MS) is essential for confirming the sequence and locating the modification.[2] The fragmentation of peptides in the mass spectrometer typically occurs at the peptide bonds, generating a series of b- and y-ions that allow for sequence deduction.[3][4] However, the presence of a β-amino acid, such as this compound, can lead to atypical fragmentation patterns.
Experimental Workflow
The overall workflow for the synthesis and analysis of a peptide containing this compound is depicted below. This process begins with the synthesis of the peptide on a solid support, followed by cleavage and deprotection, purification, and finally, analysis by LC-MS/MS.
References
Application Note: Chiral Separation of 3-Amino-3-(3-nitrophenyl)propanoic Acid Enantiomers
Introduction
The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 3-Amino-3-(3-nitrophenyl)propanoic acid is a β-amino acid derivative, a class of compounds of significant interest in medicinal chemistry. This application note describes a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of its enantiomers.
Principle of Separation
The separation is achieved on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte. Due to differences in the stability of these complexes, the enantiomers are retained differently on the column, allowing for their separation. Based on literature for analogous compounds, zwitterionic and macrocyclic glycopeptide CSPs are particularly effective for the direct chiral resolution of β-amino acids. Specifically, a zwitterionic CSP has demonstrated successful separation of a closely related positional isomer, 3-Amino-3-(4-nitrophenyl)propionic acid.[1]
Chromatographic Conditions
For the chiral separation of nitrophenyl-substituted propanoic acid enantiomers, a zwitterionic chiral stationary phase is recommended. The following table summarizes the conditions used for the successful separation of the analogous 3-Amino-3-(4-nitrophenyl)propanoic acid, which serves as an excellent starting point for method development for the 3-nitro isomer.
Data Presentation
The following table summarizes the quantitative data for the chiral separation of 3-Amino-3-(4-nitrophenyl)propanoic acid enantiomers.[1]
| Parameter | Value |
| Chromatographic Column | |
| Chiral Stationary Phase | CHIRALPAK® ZWIX(-) |
| Column Dimensions | 3 x 150 mm |
| Particle Size | 3 µm |
| Mobile Phase | |
| Composition | 50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2 |
| Chromatographic Mode | Polar Phase |
| Instrumental Parameters | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-VIS at 270 nm |
| Performance Data | |
| Retention Time (Enantiomer 1) | 26.8 min |
| Retention Time (Enantiomer 2) | 30.4 min |
| Alpha Value (α) | 1.14 |
| Resolution (Rs) | 2.18 |
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers based on the successful separation of a closely related analogue.[1]
1. Preparation of Mobile Phase
-
Reagents: Formic acid, Diethylamine, Methanol (HPLC grade), Tetrahydrofuran (HPLC grade), Deionized water.
-
Procedure:
-
Prepare a 50mM formic acid solution in the methanol/tetrahydrofuran/water mixture.
-
Add diethylamine to the solution to a final concentration of 25mM.
-
Mix thoroughly and degas the mobile phase before use.
-
2. Sample Preparation
-
Procedure:
-
Accurately weigh a small amount of the racemic this compound.
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
3. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-VIS detector.
-
Procedure:
-
Install the CHIRALPAK® ZWIX(-) column (3 x 150 mm, 3 µm) in the column oven.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV-VIS detector to a wavelength of 270 nm.
-
Inject the prepared sample solution.
-
Acquire and process the chromatogram using appropriate software.
-
4. Method Optimization (If Necessary)
For the 3-nitro isomer, slight adjustments to the mobile phase composition may be required to optimize the separation. The polarity and concentration of the acidic and basic additives can be varied to fine-tune the retention and resolution of the enantiomers.
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Logical Relationship for Chiral Method Development
Caption: Decision logic for developing a chiral HPLC separation method.
References
Application Notes and Protocols for Cleavage of Peptides Containing 3-Amino-3-(3-nitrophenyl)propanoic Acid from Solid-Phase Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the cleavage of synthetic peptides containing the unnatural amino acid 3-Amino-3-(3-nitrophenyl)propanoic acid from solid-phase synthesis resins. The presence of a nitro group on the aromatic ring necessitates careful consideration of the cleavage conditions to prevent potential side reactions, primarily the reduction of the nitro group to an amine. These protocols are based on standard trifluoroacetic acid (TFA)-based cleavage methodologies, with specific recommendations to ensure the integrity of the peptide and the nitro functionality.
Core Concepts and Potential Side Reactions
The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly TFA. During this process, reactive carbocations are generated from the cleavage of protecting groups and the resin linker. These carbocations can lead to various side reactions if not effectively "scavenged" by nucleophilic reagents added to the cleavage cocktail.
For peptides containing this compound, a key concern is the stability of the nitro group under the strongly acidic and potentially reducing conditions of the cleavage cocktail. The primary potential side reaction is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), which would result in a significant and undesirable modification of the peptide. While standard cleavage cocktails are not designed to be strongly reducing, certain scavengers, particularly those containing thiols, could potentially contribute to this unwanted reaction in the presence of a strong acid.
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the other amino acid residues present in the peptide sequence. Below are recommendations for standard and modified cleavage cocktails designed to minimize side reactions, including the potential reduction of the nitro group.
Table 1: Recommended Cleavage Cocktails
| Cocktail ID | Composition (v/v/v) | Target Peptides | Key Considerations |
| Cocktail A (Standard) | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Peptides without other sensitive residues (e.g., Cys, Met, Trp). | A good starting point for peptides where the primary concern is the stability of the nitro group. TIS is an effective carbocation scavenger with low reducing potential. |
| Cocktail B (For Trp-containing peptides) | 92.5% TFA / 5% TIS / 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing Tryptophan. | EDT is included to protect the indole side chain of Tryptophan from modification. However, due to the potential for thiols to contribute to nitro group reduction, its use should be evaluated carefully. A control cleavage without EDT (Cocktail A) is recommended for comparison if Trp is not present. |
| Cocktail C (Reagent K - For multiple sensitive residues) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr.[1] | This is a robust cocktail for complex peptides. The combination of scavengers protects a wide range of sensitive functionalities. As with Cocktail B, the presence of EDT warrants caution regarding the nitro group. |
Experimental Protocols
Protocol 1: Standard Cleavage Protocol (Using Cocktail A)
This protocol is recommended for peptides containing this compound without other highly sensitive amino acids.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and then dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation (Prepare Fresh): In a fume hood, prepare the cleavage cocktail. For 100 mg of resin, a typical volume is 2 mL.
-
Cocktail A: Carefully mix 1.9 mL of TFA, 0.05 mL of deionized water, and 0.05 mL of TIS.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA). A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage Protocol for Peptides with Other Sensitive Residues (Using Cocktail B or C)
This protocol is for peptides that also contain residues like Cysteine, Methionine, or Tryptophan, which require additional scavengers.
Materials:
-
As listed in Protocol 1
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Thioanisole
Procedure:
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation (Prepare Fresh): For 100 mg of resin, prepare 2 mL of the chosen cocktail.
-
Cocktail B: 1.85 mL TFA / 0.1 mL TIS / 0.05 mL EDT.
-
Cocktail C (Reagent K): 1.65 mL TFA / 0.1 mL Phenol / 0.1 mL Water / 0.1 mL Thioanisole / 0.05 mL EDT.[1]
-
-
Cleavage Reaction: Follow step 3 in Protocol 1.
-
Peptide Precipitation and Isolation: Follow step 4 in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the cleavage and isolation of the peptide from the solid-phase resin.
Caption: General workflow for peptide cleavage from resin.
Troubleshooting and Quality Control
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cleavage Yield | Incomplete cleavage reaction. | Extend the cleavage time to 4 hours. Ensure the resin was properly swollen before adding the cleavage cocktail. |
| Presence of an impurity with a mass decrease of 30 Da (-NO₂ + -NH₂) | Reduction of the nitro group to an amine. | Use a cleavage cocktail with minimal reducing potential (Cocktail A). Avoid or minimize the use of thiol-containing scavengers like EDT. Perform the cleavage at a lower temperature (e.g., 4 °C) to minimize side reactions. |
| Oxidation of sensitive residues (e.g., Met, Cys) | Insufficient or inappropriate scavengers. | Use a cocktail containing scavengers known to prevent oxidation, such as thioanisole and EDT (Cocktail C).[1] |
| Alkylation of Trp or Tyr | Ineffective scavenging of carbocations. | Ensure a sufficient concentration of TIS or other appropriate scavengers (e.g., phenol, thioanisole) in the cleavage cocktail. |
Analytical Recommendations:
-
Mass Spectrometry (MS): This is the most critical analytical technique to assess the success of the cleavage and the integrity of the this compound residue. A mass difference of -30 Da (loss of O₂ and gain of H₂) between the expected mass and a major impurity peak would strongly indicate the reduction of the nitro group to an amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the crude peptide. The presence of a significant, more polar side product (amines are generally more polar than nitro compounds under reversed-phase conditions) could also suggest nitro group reduction.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the cleavage process and the potential outcomes.
Caption: Logical flow of the cleavage process and potential products.
By following these protocols and being mindful of the potential for nitro group reduction, researchers can improve the success rate of cleaving peptides containing this compound from solid-phase resins. It is highly recommended to perform a small-scale trial cleavage and analyze the product thoroughly by MS and HPLC before proceeding with a large-scale reaction.
References
Application Notes and Protocols for the Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-amino-3-(3-nitrophenyl)propanoic acid and its derivatives as valuable building blocks in drug discovery. The unique structural features of these compounds, particularly the presence of a β-amino acid scaffold and a nitrophenyl group, make them attractive for generating novel therapeutic agents.[1][2] The nitro group, for instance, enhances reactivity and can be a crucial pharmacophore or a synthetic handle for further molecular elaboration.[1][2]
Strategic Importance in Drug Discovery
This compound derivatives are of significant interest in medicinal chemistry due to their potential to modulate biological pathways implicated in various diseases. The β-amino acid backbone can impart improved metabolic stability to peptide-based drugs.[3] Furthermore, the nitrophenyl moiety offers a versatile platform for creating diverse chemical libraries for screening against various therapeutic targets.[2] Research has highlighted the potential of these scaffolds in neuroscience for studying neurotransmitter systems and in the development of novel therapeutics for neurological disorders.[1]
Data Presentation: Anticancer Activity of Related Derivatives
A study on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share a similar β-amino acid core, has demonstrated their potential as anticancer agents. The in vitro antiproliferative activity of these compounds was evaluated against the A549 human lung adenocarcinoma cell line. The results, summarized in the table below, indicate a structure-dependent cytotoxic effect, with some derivatives showing potency comparable to or greater than the standard chemotherapeutic agent, cisplatin.
| Compound | Structure | IC50 (µM) against A549 cells |
| 21 | 3-{[4-(4-acetylphenyl)thiazol-2-yl][4-(hydroxyimino)ethyl]amino}propanoic acid | 5.42 |
| 22 | 3-{[4-(4-acetylphenyl)thiazol-2-yl][4-(hydroxyimino)ethyl]amino}propanoic acid derivative | 2.47 |
| 25 | Carbohydrazide derivative of 21 | Lower than Cisplatin |
| 26 | Carbohydrazide derivative of 22 | Lower than Cisplatin |
| Cisplatin | Standard Chemotherapeutic | >10 |
Table 1: Antiproliferative activity of selected 3-aminopropanoic acid derivatives. Data sourced from a study on related thiazole derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Protocol 1: Synthesis of this compound via a Modified Rodionov Reaction
This protocol describes a classic and reliable method for the synthesis of β-amino acids.
Materials:
-
3-Nitrobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium carbonate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), malonic acid (10.4 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol) in 100 mL of absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Precipitation: Slowly add the reaction mixture to 500 mL of cold water with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification:
-
Dissolve the crude product in a 10% aqueous solution of sodium carbonate.
-
Wash the aqueous solution with diethyl ether to remove any remaining unreacted aldehyde.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7, which will precipitate the purified this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Characterization of this compound
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting Point Apparatus
Procedure:
-
¹H NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H NMR spectrum. The spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons of the propanoic acid backbone.
-
¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum in the same solvent. The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
-
Mass Spectrometry: Obtain a mass spectrum of the compound to determine its molecular weight and confirm the molecular formula (C₉H₁₀N₂O₄).
-
Melting Point: Determine the melting point of the purified solid. A sharp melting point range indicates high purity.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway Inhibition
Based on studies of structurally related compounds, derivatives of this compound may exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as those regulated by SIRT2 and EGFR.
Caption: Proposed inhibition of SIRT2 and EGFR signaling pathways.
References
Application Notes and Protocols for the Purity Assessment of 3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid is a β-amino acid derivative of significant interest in pharmaceutical research and development. Its structural features, including a chiral center and a nitro-aromatic moiety, make it a valuable building block for the synthesis of novel therapeutic agents. Ensuring the chemical and chiral purity of this intermediate is paramount for the safety, efficacy, and reproducibility of the final drug product. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of this compound, tailored for professionals in the pharmaceutical industry.
Purity Assessment Workflow
A systematic approach is essential for the comprehensive purity evaluation of this compound. The following workflow outlines the key analytical stages:
Chemical Purity and Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a cornerstone technique for separating and quantifying the main component from its organic impurities. The method separates compounds based on their hydrophobicity.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Compound | Retention Time (min) | Relative Retention Time | Specification |
| This compound | ~ 8.5 | 1.00 | ≥ 98.0% |
| 3-Nitrocinnamic acid (Potential Precursor) | ~ 12.2 | ~ 1.44 | ≤ 0.15% |
| 3-Nitrobenzaldehyde (Potential Precursor) | ~ 10.1 | ~ 1.19 | ≤ 0.15% |
| Other individual unknown impurities | Varies | Varies | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Enantiomeric Purity by Chiral HPLC
As this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially for pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful.
Chiral Separation Workflow
Application Notes and Protocols for Incorporating 3-Amino-3-(3-nitrophenyl)propanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-nitrophenyl)propanoic acid is a non-natural β-amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics.[1][2] Its unique structure, featuring a nitro group on the phenyl ring, enhances its chemical reactivity and provides a handle for further functionalization.[2][3] The incorporation of this β-amino acid into peptide sequences can impart desirable pharmacokinetic properties, such as increased resistance to enzymatic degradation, and allows for the exploration of novel conformational spaces, which is critical in drug discovery.[1] These attributes make it a compound of interest in medicinal chemistry, particularly for the development of novel therapeutics in areas like neuropharmacology.[2][4]
These application notes provide a comprehensive overview of the utility of this compound in peptidomimetic design and offer detailed protocols for its incorporation into peptide chains using modern synthetic techniques.
Applications in Peptidomimetic Drug Discovery
The introduction of this compound into peptide scaffolds can be leveraged for several strategic advantages in drug design:
-
Enhanced Proteolytic Stability: As a β-amino acid, it alters the natural peptide backbone, rendering the resulting peptidomimetic less susceptible to degradation by proteases. This can significantly increase the in vivo half-life of a peptide-based drug candidate.
-
Conformational Constraint: The structure of this amino acid can induce specific secondary structures, such as turns and helices, which can help in mimicking the bioactive conformation of a natural peptide ligand. This conformational rigidity can lead to higher binding affinity and selectivity for the biological target.
-
Chemical Handle for Further Modification: The nitro group on the phenyl ring can be readily reduced to an amine, providing a reactive site for the attachment of other molecules, such as fluorescent probes, cytotoxic agents, or moieties to improve cell permeability.
-
Neuromodulatory and CNS-Targeted Agents: The structural similarity to phenylalanine and its derivatives suggests potential applications in neuropharmacology for targeting receptors and enzymes within the central nervous system.[2]
Hypothetical Application: Design of a Protease Inhibitor
To illustrate the application of this compound, we present a hypothetical example of its incorporation into a peptidomimetic designed as a protease inhibitor.
Disclaimer: The following is a representative example created to fulfill the structural requirements of this document. The specific peptide sequence and quantitative data are hypothetical due to the lack of publicly available information for a specific peptidomimetic containing this compound.
Target: A hypothetical serine protease, "Protease-X," known to be overexpressed in a particular cancer cell line.
Design Strategy: A tetrapeptide sequence, Ac-Ala-Phe-β³-hPhe(3-NO₂)-Arg-NH₂, is designed. The N-terminus is acetylated (Ac) and the C-terminus is amidated (-NH₂) to improve stability. Phenylalanine (Phe) and Arginine (Arg) are included as recognition elements for the protease's active site. This compound (β³-hPhe(3-NO₂)) is incorporated to induce a specific turn conformation and enhance stability.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro characterization of the designed peptidomimetic inhibitor.
| Compound ID | Sequence | Molecular Weight ( g/mol ) | Protease-X IC₅₀ (nM) | Plasma Stability (t₁/₂, min) |
| PxI-001 | Ac-Ala-Phe-β³-hPhe(3-NO₂)-Arg-NH₂ | 653.7 | 75.2 | 180 |
| PxI-Ctrl | Ac-Ala-Phe-Phe-Arg-NH₂ | 608.7 | 450.8 | 30 |
Data is hypothetical for illustrative purposes.
Signaling Pathway
The designed peptidomimetic, PxI-001, is hypothesized to inhibit "Protease-X," which is involved in a cancer-related signaling pathway. By inhibiting this protease, the peptidomimetic would block the downstream signaling cascade that leads to cell proliferation and metastasis.
Caption: Inhibition of Protease-X by PxI-001 blocks pro-cancer signaling.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of peptidomimetics containing this compound.
Solid-Phase Peptide Synthesis (SPPS) of PxI-001
This protocol describes the manual synthesis of the hypothetical peptidomimetic, Ac-Ala-Phe-β³-hPhe(3-NO₂)-Arg-NH₂, using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Workflow Diagram:
References
Troubleshooting & Optimization
common side reactions with 3-Amino-3-(3-nitrophenyl)propanoic acid in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 3-Amino-3-(3-nitrophenyl)propanoic acid into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: The primary challenges stem from its structure as a β-amino acid and the presence of a nitro group. These features can lead to specific side reactions, primarily aspartimide formation and undesired reduction of the nitro group. Careful optimization of coupling and deprotection steps is crucial for high-purity peptide synthesis.
Q2: How can I detect the common side products of these reactions?
A2: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques. Aspartimide formation results in a mass loss of 18 Da (loss of water), which can be detected by MS. The resulting α- and β-peptides may have different retention times on HPLC. Reduction of the nitro group to an amine results in a mass decrease of 30 Da (-NO2 to -NH2), also detectable by MS.
Q3: Is this compound compatible with standard Fmoc-SPPS protocols?
A3: Yes, it is generally compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). However, modifications to standard protocols are often necessary to minimize the risk of side reactions. This includes the choice of coupling reagents, deprotection conditions, and cleavage cocktails.
Troubleshooting Guides
Issue 1: Low Yield and Purity of the Target Peptide
Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product, and the overall yield is lower than expected. Mass spectrometry reveals the presence of species with a mass of -18 Da and/or -30 Da relative to the target peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aspartimide Formation | 1. Optimize Deprotection: Use a shorter piperidine treatment time for Fmoc removal. Consider using a less basic deprotection solution, such as 20% piperidine in DMF with an additive like 0.1 M HOBt or by adding small amounts of an organic acid.[1] 2. Bulky Adjacent Residues: If possible, design the peptide sequence so that the amino acid C-terminal to the β-amino acid has a bulky side chain. 3. Use Specialized Protecting Groups: For the β-carboxyl group, consider using bulkier protecting groups than the standard tert-butyl (tBu) to sterically hinder the cyclization. |
| Nitro Group Reduction | 1. Avoid Harsh Reducing Conditions: Be cautious with cleavage cocktails containing strong reducing agents. If reduction is observed, consider alternative scavengers. 2. Optimize Cleavage: Use a well-optimized cleavage cocktail, for example, TFA/TIS/H2O (95:2.5:2.5), and minimize the cleavage time. |
| Incomplete Coupling | 1. Extended Coupling Time: β-amino acids can be sterically hindered. Increase the coupling time or perform a double coupling for the this compound residue. 2. Use Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU. |
Key Experimental Protocols
Protocol 1: Fmoc-SPPS of a Peptide Containing this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating the title amino acid using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF, DCM
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O (v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid, extend the coupling time to 4 hours or perform a double coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Peptide Purity
Caption: Troubleshooting workflow for low peptide purity.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway where a custom peptide containing this compound could act as an inhibitor. This is a conceptual representation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Technical Support Center: Minimizing Aggregation of Peptides Containing 3-Amino-3-(3-nitrophenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating the non-canonical amino acid, 3-Amino-3-(3-nitrophenyl)propanoic acid. Due to its aromatic nitrophenyl group, this amino acid can increase the propensity for peptide aggregation through hydrophobic and π-π stacking interactions. The following guides offer strategies to mitigate these effects during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A: Peptides containing this compound are susceptible to aggregation primarily due to the physicochemical properties of this non-canonical amino acid. The nitrophenyl side chain is both hydrophobic and aromatic. This allows for strong intermolecular interactions, such as hydrophobic interactions and π-π stacking between aromatic rings, which can lead to self-assembly and the formation of insoluble aggregates.[1][2] This is a common issue with peptides that have a high content of hydrophobic or aromatic residues.[2][3]
Q2: What is the difference between aggregation during synthesis and post-synthesis?
A: Aggregation during solid-phase peptide synthesis (SPPS) occurs while the peptide chains are still attached to the resin. This on-resin aggregation can block reactive sites, leading to incomplete reactions and difficult synthesis.[4] Post-synthesis aggregation occurs after the peptide has been cleaved from the resin and purified. This typically manifests as difficulty in dissolving the lyophilized peptide powder in aqueous solutions, a critical issue for subsequent experiments and therapeutic applications.[5]
Q3: How can I detect if my peptide has aggregated?
A: Aggregation can be detected in several ways[6]:
-
Visual Observation: The most straightforward sign is the presence of visible particulate matter, cloudiness, or gel-like consistency in your peptide solution.
-
Solubility Issues: Difficulty in dissolving the lyophilized peptide is a strong indicator of aggregation.[7]
-
Size Exclusion Chromatography (SEC): Aggregated peptides will elute earlier than the monomeric form, often in the void volume.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of large aggregates.
-
Analytical Ultracentrifugation (AUC): AUC can be used to characterize the size and shape of macromolecules and their aggregates in solution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an abnormally high absorbance reading at wavelengths like 340-600 nm.[6]
Troubleshooting Guide 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Issue: I'm observing poor resin swelling, incomplete coupling/deprotection, and low yields during the synthesis of my peptide.
These are common symptoms of on-resin aggregation. The growing peptide chains fold and interact with each other, preventing reagents from accessing the reactive sites.[4][8] Here are strategies to overcome this.
Q: Which synthesis resin should I use to minimize aggregation?
A: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the physical distance between the growing peptide chains, which helps to reduce inter-chain interactions that lead to aggregation.[4] Additionally, switching to a more polar resin, such as a PEG-based resin (e.g., TentaGel), can improve the solvation of the peptide chain and disrupt aggregate formation.[4]
Q: Can I change the synthesis solvents to improve results?
A: Yes, changing the solvent system is a highly effective strategy.
-
Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or by adding Dihydroxy-methyl-sulfoxide (DMSO) to your DMF.[4]
-
A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be very effective at solvating difficult sequences.
Q: Are there any chemical modifications or additives I can use during synthesis?
A: Several chemical strategies can disrupt the hydrogen bonding that leads to aggregation:
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid every six to seven residues.[9] These groups physically disrupt the formation of secondary structures that cause aggregation. The protecting group is removed during the final TFA cleavage.
-
Pseudoprolines: If your sequence contains Serine or Threonine, you can introduce a pseudoproline dipeptide. This temporarily introduces a "kink" in the peptide backbone, breaking up secondary structures. The native Ser or Thr residue is regenerated upon final cleavage.[9]
-
Chaotropic Agents: Washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step can help break up existing secondary structures. It is crucial to wash the salt away thoroughly before adding coupling reagents.[4]
Q: Will changing the reaction temperature help?
A: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer is a powerful method for overcoming aggregation.[4] The microwave energy disrupts intermolecular hydrogen bonds and increases the kinetic energy of the system, improving reaction efficiency for difficult sequences.[4]
Summary of SPPS Strategies
| Strategy | Description | Key Considerations |
| Low-Loading Resin | Use resin with 0.1-0.4 mmol/g substitution. | Increases reagent excess needed; best for long peptides.[4] |
| Polar Solvents | Switch from DMF to NMP or add DMSO. | NMP is generally superior for solvating peptide chains.[4] |
| Elevated Temperature | Use a microwave synthesizer (50-90°C). | Monitor for racemization with sensitive residues (e.g., His, Cys).[4][9] |
| Backbone Protection | Incorporate Hmb/Dmb-protected amino acids. | May require stronger coupling agents for the subsequent residue. |
| Pseudoproline Dipeptides | Substitute a Ser/Thr-containing dipeptide. | Applicable only if the sequence contains Ser or Thr.[9] |
| Chaotropic Salts | Pre-wash resin with LiCl or NaClO₄ solution. | Must be thoroughly removed before coupling.[4] |
Troubleshooting Guide 2: Aggregation Post-Synthesis (Solubilization)
Issue: My lyophilized peptide containing this compound is insoluble or forms a precipitate in my aqueous buffer.
This is a classic sign of post-synthesis aggregation. The following systematic approach can help you find the right conditions to solubilize your peptide.
Q: What is the first step I should take to dissolve my peptide?
A: Always start with a small test amount of your peptide before attempting to dissolve the entire batch.[7] First, determine the peptide's net charge at neutral pH (pH 7) to guide your solvent choice.[7]
-
Assign a value of +1 to each basic residue (K, R, H, and the N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminus).
-
Sum the values. A net positive charge indicates a basic peptide; a net negative charge indicates an acidic peptide.
Q: My peptide is acidic/basic. What solvent should I use?
A: The goal is to use a pH that maximizes the net charge of the peptide, as electrostatic repulsion helps overcome aggregation.[10]
-
For acidic peptides (net negative charge): Try dissolving in a small amount of a dilute basic solution, such as 0.1M ammonium bicarbonate or 1% ammonium hydroxide, and then slowly dilute with water to the desired concentration.[7][11]
-
For basic peptides (net positive charge): Try dissolving in a small amount of a dilute acidic solution, such as 10-25% acetic acid or 0.1% TFA, and then slowly dilute with water.[7][11]
-
For neutral peptides: These are often the most difficult. Start with organic solvents.
Q: What if pH adjustment doesn't work?
A: For highly hydrophobic peptides, which is likely for sequences containing this compound, organic solvents are often necessary.
-
Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile.[3][7] Note: Avoid DMSO if your peptide contains Cys or Met, as it can cause oxidation.[7]
-
Once fully dissolved, add the desired aqueous buffer dropwise while vortexing continuously.[11]
-
If the solution becomes cloudy, you have exceeded the peptide's solubility limit at that concentration.
Q: Are there any additives that can help maintain solubility?
A: Yes, certain excipients can act as stabilizing agents to prevent aggregation in solution:
-
Arginine: Adding 0.5-1 M L-arginine to the buffer can significantly inhibit aggregation by interacting with hydrophobic and charged regions on the peptide.[1][6][][13]
-
Guanidinium HCl / Urea: If the peptide's tertiary structure is not critical for your application (e.g., for mass spectrometry), strong denaturants like 6 M Guanidinium HCl or 8 M Urea can be used to disrupt aggregates and solubilize the peptide.[11]
-
Surfactants: Low concentrations of non-ionic surfactants can prevent aggregation.[5][14]
Summary of Solubilization Additives
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.5 - 1.0 M | Reduces surface hydrophobicity and disrupts protein-protein interactions.[1][][13] |
| Guanidinium HCl | 6 M | Strong denaturant; disrupts non-covalent interactions.[11] |
| Urea | 8 M | Strong denaturant; disrupts hydrogen bonds and hydrophobic interactions.[13] |
| Glycerol | 10 - 50% (v/v) | Increases solvent viscosity and stabilizes the native state.[13] |
| Sugars (Sucrose, Trehalose) | 5 - 10% (w/v) | Stabilize the peptide through preferential exclusion of the additive from the peptide surface.[5][] |
Visual Diagrams
Factors Influencing Peptide Aggregation
Caption: Key factors contributing to the aggregation of peptides.
Troubleshooting Workflow for Peptide Insolubility
Caption: A logical workflow for the systematic solubilization of aggregated peptides.
Detailed Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
This protocol provides a systematic approach to solubilizing a peptide with a high propensity for aggregation.
-
Preparation: Weigh a small amount (e.g., 0.1-0.5 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Charge Calculation: Determine the theoretical net charge of the peptide at pH 7 as described in the troubleshooting guide.
-
Initial Attempt (pH Adjustment):
-
If the peptide is basic , add a minimal volume (e.g., 10 µL) of 10% aqueous acetic acid. Vortex thoroughly. If it dissolves, proceed to step 5.
-
If the peptide is acidic , add a minimal volume (e.g., 10 µL) of 0.1 M ammonium bicarbonate. Vortex thoroughly. If it dissolves, proceed to step 5.
-
If the peptide is neutral or remains insoluble, proceed to step 4.
-
-
Organic Co-solvent:
-
Dilution:
-
Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the concentrated peptide solution in a dropwise manner while continuously vortexing.
-
Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit has been reached. You may need to work with a lower final concentration.
-
-
Final Step: Once diluted to the final desired volume, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before using the supernatant.[3]
Protocol 2: Aggregation Detection by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of molecules and particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Sample Preparation:
-
Prepare the peptide solution in the desired buffer at the target concentration, following the solubilization protocol.
-
Filter the buffer that will be used for dilution through a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Filter the final peptide solution through an appropriate low-protein-binding syringe filter (e.g., 0.22 µm) to remove large, extraneous particles. Note: This step may remove some aggregates, so consider running samples with and without filtration.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions. Set the measurement temperature to match your experimental conditions.
-
-
Measurement:
-
Carefully transfer the filtered peptide solution into a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Set the data acquisition parameters (e.g., number of runs, duration of runs).
-
Initiate the measurement. The instrument will use a laser to illuminate the sample and measure the intensity fluctuations of the scattered light over time.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution profile, typically reporting the average particle diameter (Z-average) and the Polydispersity Index (PDI).
-
Interpretation: A monodisperse, non-aggregated sample will show a single, narrow peak corresponding to the size of the peptide monomer and a low PDI value (<0.2). The presence of large aggregates will be indicated by the appearance of additional peaks at much larger hydrodynamic radii and a higher PDI value.
-
References
- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization of 3-Amino-3-(3-nitrophenyl)propanoic Acid During Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent racemization of 3-Amino-3-(3-nitrophenyl)propanoic acid during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (e.g., the L-form) of a chiral amino acid is converted into a mixture of both enantiomers (L and D forms) during a chemical reaction.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically affect the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of the carboxylic acid for peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a strong base, forming a planar enolate intermediate. This achiral intermediate can then be protonated from either side, resulting in racemization. This pathway is more significant under strongly basic conditions.[1][2]
Q3: Is this compound, a β-amino acid, susceptible to racemization?
A3: While much of the literature focuses on α-amino acids, β-amino acids are also susceptible to racemization at the α-carbon (the carbon adjacent to the carboxyl group) via similar mechanisms, particularly through oxazolone formation or direct enolization under basic conditions. The stereocenter at the β-carbon (the carbon bearing the amino group) is generally less prone to epimerization under standard coupling conditions, but care must still be taken.
Q4: Which standard amino acids are most prone to racemization?
A4: Histidine (His) and cysteine (Cys) are notoriously susceptible to racemization during peptide coupling.[2] Other amino acids that can be prone to racemization, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[2]
Troubleshooting Guide
Issue: High levels of diastereomeric impurity detected after coupling with this compound.
Possible Cause 1: Inappropriate Coupling Reagent
Some coupling reagents, particularly carbodiimides like DCC and DIC when used alone, can promote the formation of the racemization-prone oxazolone intermediate.[2]
Solution:
-
Use Carbodiimides with Additives: Always use carbodiimide coupling reagents (e.g., DIC, DCC, EDC) in conjunction with racemization-suppressing additives.[2][3] Effective additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] HOAt is often more effective than HOBt at suppressing racemization.[3]
-
Consider Phosphonium or Uronium Reagents: For particularly sensitive couplings, consider using phosphonium reagents (e.g., PyBOP, PyAOP) or aminium/uronium reagents (e.g., HBTU, HATU, HCTU).[2][5][6] These reagents generally lead to lower levels of racemization compared to carbodiimides used alone.[5][6]
Data on Coupling Reagents and Additives:
| Coupling Strategy | Racemization Suppression | Notes |
| Carbodiimides (DCC, DIC) alone | Low | Not recommended for racemization-prone amino acids.[2] |
| Carbodiimides + HOBt/HOAt | High | HOBt and HOAt are commonly used to suppress oxazolone formation.[2] |
| Phosphonium Reagents (PyBOP) | High | Effective but can be more expensive. Byproducts of some older phosphonium reagents like BOP are carcinogenic.[6] |
| Aminium/Uronium Reagents (HATU, HBTU) | High | Very efficient coupling with low racemization.[5][6] Requires the presence of a non-nucleophilic base. |
| Carbodiimides + CuCl₂ | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[2] |
Possible Cause 2: Inappropriate Base or High Base Concentration
The presence of excess or a strong base can promote racemization through direct enolization or by facilitating oxazolone formation.[2][7]
Solution:
-
Choice of Base: When a base is required (e.g., with aminium/uronium reagents or when using amino acid salts), opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over the stronger base N,N-diisopropylethylamine (DIEA).[3][4]
-
Base Concentration: Use the minimum amount of base necessary. Typically, one equivalent of a tertiary base is sufficient when using amino acid hydrochlorides.[4] For carbodiimide-mediated couplings without amino acid salts, an additional base may not be required.[3][4]
Possible Cause 3: High Reaction Temperature
Elevated temperatures accelerate the rate of racemization.[2][8]
Solution:
-
Temperature Control: Perform coupling reactions at 0°C or room temperature.[2] Avoid unnecessarily heating the reaction mixture. If solubility is an issue at lower temperatures, consider alternative solvent systems.
Possible Cause 4: Inappropriate Solvent
The polarity of the solvent can influence the rate of racemization.
Solution:
-
Solvent Choice: If the solubility of your reagents allows, consider using a less polar solvent, as this can help reduce racemization.[2] However, solvent choice is often constrained by the requirements of solid-phase peptide synthesis (e.g., resin swelling).
Experimental Protocols
Protocol: Racemization-Suppressed Coupling of N-Fmoc-3-Amino-3-(3-nitrophenyl)propanoic Acid
This protocol provides a general procedure for minimizing racemization during a coupling cycle in solid-phase peptide synthesis (SPPS).
1. Deprotection:
- Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 20 minutes).
- Thoroughly wash the resin with DMF (5-7 times).
2. Amino Acid Activation and Coupling (DIC/HOAt Method):
- In a separate vessel, dissolve 3-5 equivalents of N-Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid in DMF.
- Add 3-5 equivalents of HOAt.
- Cool the solution to 0°C in an ice bath.
- Add 3-5 equivalents of DIC.
- Allow the pre-activation to proceed for 5-10 minutes at 0°C.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for difficult couplings.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
3. Washing:
- Thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid a "difficult" amino acid to couple?
Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid is considered a sterically hindered amino acid. The bulky 3-nitrophenyl group attached to the β-carbon can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction times and incomplete coupling reactions.
Q2: My coupling reaction with Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid is showing a low yield. What are the likely causes?
Low coupling efficiency is a common issue with sterically hindered amino acids. The primary causes often include:
-
Insufficient reactivity of the coupling reagent: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Inadequate reaction time or temperature: The coupling reaction may require more time or higher temperatures to proceed to completion.
-
Peptide aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, blocking the reactive sites.[1]
-
Suboptimal solvent choice: The solvent may not adequately solvate the peptide chain, leading to reduced reactivity.[2]
Q3: Which coupling reagents are recommended for improving the coupling efficiency of this amino acid?
For challenging couplings involving hindered amino acids, more powerful onium salt reagents are generally required.[3] Standard carbodiimide reagents like DCC or DIC might be insufficient.[3] Recommended reagents include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[3] HATU is known for its high reactivity and speed.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[3]
Q4: I'm still observing low coupling efficiency even after using a stronger coupling reagent. What other parameters can I optimize?
If you are still facing issues, consider the following optimization strategies:
-
Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2] This is a highly effective strategy for sterically hindered residues.[2]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2]
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help overcome the activation energy barrier.[2]
-
Change Solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2]
Q5: Are there any specific side reactions I should be aware of when using Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid?
While the 3-nitro isomer is generally stable, it's good practice to be aware of potential side reactions common in peptide synthesis:
-
Racemization: The loss of stereochemical purity at the α-carbon can occur, especially with prolonged activation times or strong bases.[3] Using additives like HOAt or Oxyma Pure can help suppress racemization.[4]
-
Guanidinylation: If using uronium/aminium salt reagents like HBTU or HATU in excess, there is a risk of guanidinylation of the N-terminal amino group.[5]
-
Photocleavage: While more pronounced with the 2-nitro isomer, it's a possibility that the nitrophenyl group could lead to light-sensitive cleavage of the peptide backbone under certain conditions.[6] It is advisable to protect the reaction vessel from light.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid.
Issue: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | High reactivity and speed, effective for hindered couplings.[3] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HCTU | Uronium/Aminium Salt | High | Highly effective and widely used. | Can also cause guanidinylation. |
| COMU | Uronium/Aminium Salt | High | High efficiency, good safety profile, and good solubility.[3] | Newer and potentially more expensive. |
| PyBOP | Phosphonium Salt | High | High efficiency, minimizes racemization.[3] | Byproducts can be difficult to remove.[3] |
| PyAOP | Phosphonium Salt | Very High | Very effective, particularly for minimizing racemization.[3] | More expensive than PyBOP. |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Cost-effective. | Slower reaction times compared to onium salts.[3] |
Experimental Protocols
Protocol: Optimized Coupling of Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid using HATU
This protocol describes a robust method for coupling the sterically hindered Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid.
1. Resin Preparation:
- Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Drain the DMF.
2. Activation Mixture Preparation (perform in a separate vessel):
- Dissolve Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid (3 equivalents relative to resin loading) in DMF.
- Add HATU (2.9 equivalents).
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
- Allow the mixture to pre-activate for 1-2 minutes at room temperature.[2]
3. Coupling Reaction:
- Add the activation mixture to the swollen resin.
- Agitate the reaction vessel at room temperature for 2 hours.
4. Monitoring the Reaction:
- Perform a Kaiser test to check for the presence of free primary amines.[2]
- Negative result (yellow/colorless beads): The coupling is complete. Proceed to the washing step.
- Positive result (blue beads): The coupling is incomplete. Continue agitating for another 2 hours or perform a "double coupling" (see step 5).
5. Double Coupling (if necessary):
- Drain the reaction vessel.
- Wash the resin thoroughly with DMF (3 times).
- Repeat steps 2 and 3 with a fresh batch of reagents.
6. Washing:
- Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
- Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
Visualization
Caption: Steric hindrance from the bulky 3-nitrophenyl group.
References
troubleshooting poor solubility of 3-Amino-3-(3-nitrophenyl)propanoic acid
Technical Support Center: 3-Amino-3-(3-nitrophenyl)propanoic acid
Welcome to the technical support center for this compound. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step in troubleshooting. This compound is an amino acid derivative. Its structure contains both a basic amino group and an acidic carboxylic acid group, meaning its charge and solubility are highly dependent on pH.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S)-3-amino-3-(3-nitrophenyl)propanoic acid | [1] |
| CAS Number | 734529-57-8 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Structure | Contains a phenyl ring with a nitro group, a propanoic acid chain, and an amino group. |[1] |
Q2: My this compound is not dissolving in water. What is the likely cause and what should I do first?
A2: Poor aqueous solubility is expected for this compound at or near its isoelectric point (pI). At its pI, the molecule exists as a zwitterion with both a positive and a negative charge, resulting in strong intermolecular electrostatic interactions that favor the solid, crystalline state over dissolution. The first and most effective troubleshooting step is to adjust the pH of your aqueous solution.[3]
Q3: How does adjusting pH improve the solubility of this compound?
A3: By adjusting the pH away from the isoelectric point, you shift the equilibrium to favor either the cationic or anionic form of the molecule.
-
In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. This cationic form is generally more soluble in water.
-
In basic conditions (high pH): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge. This anionic form is also typically more soluble in water.[3] Solubility is lowest at the isoelectric point and increases as the pH is moved further away, either higher or lower.[3]
Q4: I tried adjusting the pH, but the solubility is still insufficient for my experiment. What are my other options?
A4: If pH adjustment is not enough or not compatible with your experimental conditions, several other techniques can be employed. The most common are the use of cosolvents and the addition of solubilizing excipients.[4][5]
-
Cosolvents: Organic solvents miscible with water, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol, can be added to the aqueous solution. These solvents can disrupt the hydrophobic interactions of the nitrophenyl group and improve solvation. Start with a small percentage (e.g., 5-10% v/v) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the cosolvent.
-
Additives/Excipients: Certain molecules can enhance solubility. For amino-acid-based compounds, adding L-Arginine and L-Glutamic acid (often in a 1:1 mixture at ~50 mM) can significantly prevent aggregation and improve solubility.[6][7][8] Another common strategy is the use of cyclodextrins, which can encapsulate the hydrophobic part of the molecule, increasing its apparent water solubility.[5]
Q5: Are there more advanced methods if the above techniques fail?
A5: Yes, for challenging cases, particularly in drug formulation, more advanced methods are available. These often involve modifying the solid form of the compound itself.
-
Particle Size Reduction: Decreasing the particle size (micronization or nanotization) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[9][10]
-
Amorphous Solid Dispersions: Converting the crystalline material into an amorphous state, often by dispersing it in a polymer matrix, can improve solubility because the amorphous form has a higher free energy than the stable crystalline form.[4][10]
Troubleshooting Workflow and Diagrams
The following workflow provides a systematic approach to troubleshooting the poor solubility of this compound.
References
- 1. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ispe.gr.jp [ispe.gr.jp]
byproduct identification in the synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is a variation of the Mannich reaction, specifically the Rodionov reaction. This one-pot synthesis involves the condensation of 3-nitrobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol.
Q2: What are the expected major byproducts in this synthesis?
The primary byproducts in the Rodionov synthesis of this compound are typically:
-
3-Nitrocinnamic acid: Formed via a Knoevenagel condensation between 3-nitrobenzaldehyde and malonic acid, followed by decarboxylation.
-
3-Nitrophenylidenemalonic acid: The intermediate of the Knoevenagel condensation prior to decarboxylation.
The formation of these byproducts is often favored by higher reaction temperatures and prolonged reaction times.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with visualization under UV light. The disappearance of the 3-nitrobenzaldehyde spot and the appearance of the product spot (which will be more polar) indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification techniques for the final product?
The crude product can typically be purified by recrystallization. Due to the amphoteric nature of the amino acid, adjusting the pH of the aqueous solution to its isoelectric point will cause it to precipitate, allowing for separation from more soluble impurities. Washing the crude solid with a non-polar solvent can help remove any remaining unreacted aldehyde.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | 1. Inactive reagents (especially the aldehyde).2. Insufficient reaction temperature or time.3. Incorrect stoichiometry of reactants. | 1. Check the purity of 3-nitrobenzaldehyde; consider purification if necessary.2. Gradually increase the reaction temperature and monitor by TLC. Ensure the reaction is run for a sufficient duration.3. Ensure the correct molar ratios of aldehyde, malonic acid, and ammonia source are used. |
| High percentage of 3-nitrocinnamic acid byproduct | 1. High reaction temperature.2. Prolonged reaction time. | 1. Perform the reaction at a lower temperature.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid further conversion to the cinnamic acid derivative. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities.2. Residual solvent. | 1. Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization.2. Ensure all solvent is removed under vacuum. Consider triturating the oil with a non-polar solvent to induce solidification. |
| Difficulty in removing unreacted 3-nitrobenzaldehyde | The aldehyde is co-precipitating with the product. | Wash the crude product thoroughly with a solvent in which the aldehyde is soluble but the amino acid is not, such as diethyl ether or a hexane/ethyl acetate mixture. |
| Broad or unexpected peaks in NMR spectrum | 1. Presence of multiple byproducts.2. The product exists as a zwitterion, which can lead to peak broadening. | 1. Analyze the crude mixture by LC-MS to identify the molecular weights of the components.2. For NMR analysis, consider dissolving the sample in a deuterated solvent with a small amount of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to obtain sharper peaks for the protonated or deprotonated form, respectively. |
Data Presentation
Table 1: Hypothetical Byproduct Distribution Under Various Reaction Conditions
| Run | Solvent | Temperature (°C) | Time (h) | Yield of Product (%) | 3-Nitrocinnamic Acid (%) | 3-Nitrophenylidenemalonic Acid (%) |
| 1 | Ethanol | 80 | 6 | 75 | 15 | 5 |
| 2 | Ethanol | 100 | 6 | 65 | 25 | 3 |
| 3 | Isopropanol | 80 | 6 | 72 | 18 | 4 |
| 4 | Ethanol | 80 | 12 | 70 | 20 | 2 |
Note: The data in this table is illustrative and intended to show the expected trends. Actual results may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound (Rodionov Reaction)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate:hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Add water to the residue and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) with a dilute acid or base to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a non-polar solvent (e.g., diethyl ether) to remove unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.
Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase composition.
Mandatory Visualization
Caption: Workflow for byproduct identification.
Caption: Main vs. side reaction pathways.
Technical Support Center: Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-3-(3-nitrophenyl)propanoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, typically prepared via a Rodionov reaction, can stem from several factors. The primary suspects include suboptimal reaction conditions, poor quality of starting materials, and inefficient purification. Key areas to investigate are the reaction temperature, the molar ratios of the reactants, and the choice of solvent. Incomplete reaction or the formation of side products are common consequences of non-optimized parameters.
Q2: I am observing the formation of a significant amount of a white, crystalline byproduct. What could it be and how can I minimize it?
A common byproduct in the Rodionov reaction is the formation of 3-(3-nitrophenyl)propenoic acid or ylidenemalonic acids. These arise from the Knoevenagel condensation of 3-nitrobenzaldehyde with malonic acid without the subsequent addition of ammonia. To minimize the formation of these byproducts, ensure that the ammonium source (e.g., ammonium acetate) is present in a sufficient molar excess and that the reaction temperature is optimal for the Michael addition of ammonia.
Q3: The purity of my final product is low, even after crystallization. What purification strategies can I employ?
Low purity often indicates the presence of unreacted starting materials or side products that co-crystallize with the desired product. A multi-step purification approach is often effective. This can include an initial acid-base extraction to separate the amphoteric amino acid from non-acidic or non-basic impurities. Following this, recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) is recommended. The pH of the solution during crystallization is a critical parameter to control for selective precipitation of the product.
Q4: My reaction seems to stall and does not go to completion. What can I do to drive the reaction forward?
A stalled reaction can be due to several factors, including insufficient reaction time, inadequate temperature, or poor mixing. Gradually increasing the reaction temperature can help overcome the activation energy barrier. Extending the reaction time is also a straightforward approach. Ensure that the reaction mixture is being stirred efficiently to maintain homogeneity, especially if precipitates are forming. Additionally, verifying the quality and reactivity of the reagents, particularly the 3-nitrobenzaldehyde and malonic acid, is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for this synthesis is typically in the range of 80-100°C. Lower temperatures may lead to slow reaction rates and incomplete conversion, while excessively high temperatures can promote the formation of degradation products and byproducts, ultimately reducing the overall yield.
Q2: What is the recommended solvent for this reaction?
While the reaction can be performed in various polar protic solvents, ethanol is a commonly used and effective solvent. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.
Q3: How critical is the molar ratio of the reactants?
The molar ratio of 3-nitrobenzaldehyde, malonic acid, and the ammonia source is a critical parameter. A slight excess of malonic acid and a more significant excess of the ammonia source (ammonium acetate) are generally recommended to drive the reaction towards the formation of the desired β-amino acid and minimize the formation of condensation byproducts.
Data Presentation
The following tables summarize plausible quantitative data based on typical results for the Rodionov reaction, illustrating the impact of key reaction parameters on the yield of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 45 |
| 2 | 80 | 8 | 65 |
| 3 | 100 | 6 | 75 |
| 4 | 120 | 6 | 60 (decomposition observed) |
Table 2: Effect of Molar Ratio of Reactants on Yield (Ratio: 3-nitrobenzaldehyde : Malonic Acid : Ammonium Acetate)
| Entry | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1 : 2 | 100 | 6 | 55 |
| 2 | 1 : 1.2 : 3 | 100 | 6 | 75 |
| 3 | 1 : 1.5 : 4 | 100 | 6 | 72 |
| 4 | 1 : 1.2 : 2 | 100 | 6 | 68 |
Table 3: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 80 | 8 | 65 |
| 2 | Methanol | 65 | 10 | 60 |
| 3 | Isopropanol | 82 | 8 | 62 |
| 4 | Water | 100 | 8 | 50 |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is based on the well-established Rodionov reaction.
Materials:
-
3-nitrobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10%
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (3.0 eq).
-
Solvent Addition: Add 95% ethanol to the flask (approximately 5 mL per gram of 3-nitrobenzaldehyde).
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
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Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the resulting residue, add deionized water and stir to dissolve the solids. Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the amino group and precipitates some impurities.
-
Extraction of Impurities: Extract the acidic aqueous solution with ethyl acetate to remove non-polar impurities. Discard the organic layer.
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Product Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a 10% sodium hydroxide solution. The product will precipitate out of the solution.
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Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.
Visualizations
dealing with difficult couplings involving 3-Amino-3-(3-nitrophenyl)propanoic acid
Welcome to the technical support center for handling difficult peptide couplings involving 3-Amino-3-(3-nitrophenyl)propanoic acid. This resource provides troubleshooting guides, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered and electronically deactivated beta-amino acid.
Troubleshooting Guide
This guide addresses specific issues encountered during the coupling of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield | 1. Insufficient Reagent Reactivity: Standard carbodiimide reagents (DCC, EDC) may be too weak for this hindered amino acid.[1][2] 2. Steric Hindrance: The bulky nitrophenyl group impedes the approach to the reaction center.[2][3] 3. Peptide Aggregation: The growing peptide chain, especially if hydrophobic, may be aggregating on the solid-phase support.[2][4] | 1. Switch to a high-potency coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU are highly recommended.[1][5] 2. Increase reaction time and/or temperature. Consider microwave-assisted synthesis to overcome the steric barrier.[1] 3. Perform a "double coupling". Repeat the coupling step with fresh reagents to drive the reaction to completion.[1][6] 4. Improve solvation. Use NMP or a solvent mixture (e.g., DCM/DMF/NMP) to disrupt aggregation.[1] |
| Presence of Side Products | 1. Racemization: Over-activation of the carboxylic acid or use of a strong base can lead to loss of stereochemical integrity.[2][5] 2. N-terminal Guanidinylation: Excess aminium/uronium reagent (HATU, HBTU) can react with the free N-terminus of the peptide, capping the chain.[3][7] | 1. Add a racemization-suppressing additive. Use HOAt or Oxyma Pure instead of HOBt.[2] 2. Use a weaker base. Substitute DIPEA with N-methylmorpholine (NMM) or collidine if racemization is severe.[2] 3. Avoid excess coupling reagent. Use HATU/HBTU in slight excess (e.g., 1.95 eq) relative to the amino acid, not the resin loading. Pre-activation is key. |
| Incomplete Reaction (Positive Ninhydrin Test) | 1. Slow Reaction Kinetics: The coupling is proceeding but has not reached completion in the standard timeframe due to steric hindrance.[2] 2. Inadequate Reagent Equivalents: Insufficient amounts of coupling reagent or amino acid were used relative to the resin loading. | 1. Increase the coupling reaction time. Extend the reaction from 1-2 hours to 4 hours or even overnight.[1] 2. Recouple the resin. Filter the resin, wash with DMF, and repeat the coupling procedure with a fresh solution of activated amino acid.[1] 3. Ensure sufficient equivalents. For difficult couplings, use up to 4 equivalents of the protected amino acid and coupling reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A: The difficulty arises from two main factors:
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Steric Hindrance: As a β-amino acid with a bulky substituted phenyl group at the Cβ position, it physically obstructs the formation of the peptide bond.[2][3]
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Electronic Effects: The strongly electron-withdrawing nitro (-NO₂) group on the phenyl ring can decrease the reactivity of the carboxylic acid, making activation more challenging.
Q2: Which coupling reagent should I choose as a starting point?
A: For difficult couplings like this, HATU is considered a premier choice due to its high reactivity and ability to suppress epimerization.[3][7] COMU is an excellent, modern alternative with comparable or superior reactivity and an improved safety profile.[1][5] Standard reagents like DCC or EDC/HOBt are likely to result in low yields and should be avoided as a first choice.[2][8]
Q3: How can I minimize the risk of racemization during the coupling step?
A: To minimize racemization, use an activating additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to the classic 1-hydroxybenzotriazole (HOBt).[2] Additionally, avoid prolonged pre-activation times and consider using a weaker base like N-methylmorpholine (NMM) if racemization persists with DIPEA.[2]
Q4: Is it necessary to use a protecting group for the nitro functional group?
A: No, the nitro group is generally stable under standard peptide synthesis conditions (both Fmoc and Boc strategies) and does not require a protecting group.
Q5: Can I use microwave-assisted peptide synthesis (MAPS) for this amino acid?
A: Yes, microwave heating is an effective strategy for accelerating slow or difficult coupling reactions and can be particularly beneficial for sterically hindered residues like this one.[1] It can help overcome the activation energy barrier and shorten the required reaction time.
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings
The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered or electronically deactivated amino acids. While specific yield data for this compound is not published, this ranking is based on established reactivity principles.
| Coupling Reagent | Activating Group Formed | Relative Reactivity | Key Considerations |
| DCC / DIC | O-acylisourea | Low | Often inefficient for hindered couplings; can cause racemization.[1][5] |
| EDC / HOBt | OBt ester | Low-Moderate | Better than DCC alone but may be insufficient for this substrate.[8] Byproducts are water-soluble.[7] |
| HBTU / PyBOP | OBt ester | Moderate-High | Generally effective, but less potent than HATU or COMU for very challenging cases.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom. |
| HATU / PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters and anchimeric assistance from the pyridine nitrogen.[3] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU, with the advantage of having non-explosive byproducts.[1][5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields with this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh, 1.0 eq) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid (4.0 eq) and HATU (3.9 eq) in DMF.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the activation solution. Agitate for 1-3 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test.
-
Washing: Once the test is negative (indicating reaction completion), filter the reaction solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Recoupling (Optional): If the ninhydrin test is positive, repeat steps 2-6 (a "double coupling").[1]
Protocol 2: Standard Carbodiimide Coupling using EDC/HOBt
This protocol can be attempted but may require optimization and is more prone to failure.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid (4.0 eq) and HOBt (4.0 eq) in DMF.
-
Coupling: Add the solution to the deprotected resin. Then, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (4.0 eq) to the resin suspension. Agitate at room temperature.[9]
-
Monitoring & Reaction Time: Monitor the reaction every 2 hours using the ninhydrin test. This reaction may require an extended time (4-12 hours).
-
Washing: Once the reaction is complete, wash the resin as described in Step 6 of Protocol 1.
Visualizations
Troubleshooting Decision Tree
A decision tree for troubleshooting low coupling yields.
General Workflow for Difficult Couplings
A generalized workflow for a HATU-mediated difficult coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
optimization of cleavage conditions to avoid side products with 3-Amino-3-(3-nitrophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cleavage conditions to avoid side products when working with 3-Amino-3-(3-nitrophenyl)propanoic acid.
Troubleshooting Guide
Common Cleavage Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient cleavage cocktail volume or reaction time. Steric hindrance around the cleavage site. | Increase the volume of the cleavage cocktail (e.g., 10-20 mL per gram of resin). Extend the cleavage time, monitoring the reaction by HPLC. For sterically hindered peptides, consider a stronger acid cocktail or a two-step cleavage protocol. |
| Presence of Side Products | Reduction of the nitro group: Certain scavengers or prolonged exposure to strong acids can lead to the reduction of the nitro group to an amino group. Alkylation: Reactive carbocations generated during cleavage can alkylate the phenyl ring or other sensitive residues. | To avoid nitro group reduction, minimize the use of strong reducing scavengers. Use a scavenger cocktail with reagents less prone to causing reduction, such as triisopropylsilane (TIS) and water. To prevent alkylation, use a scavenger cocktail designed for sensitive residues, such as Reagent K (TFA/phenol/water/thioanisole/EDT). |
| Low Yield of Desired Product | Incomplete cleavage from the resin. Adsorption of the peptide to the resin. Precipitation issues. | Ensure complete cleavage by performing a small-scale test cleavage and analyzing the supernatant and resin for remaining peptide. Wash the resin thoroughly with the cleavage cocktail. Optimize the precipitation step by using a larger volume of cold ether or an alternative non-polar solvent. |
| Discoloration of Cleavage Mixture | Oxidation of the nitrophenyl group or other sensitive residues. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared, high-purity reagents. |
Quantitative Data on Cleavage Conditions
| Cleavage Cocktail Composition (v/v/v) | Desired Peptide (%) | Side Product (e.g., Alkylation) (%) | Reference |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 85 | 15 | [1] |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 92 | 8 | [1] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | 95 | 5 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when cleaving peptides containing this compound?
A1: The most significant potential side reaction is the reduction of the nitro group on the phenyl ring to an amino group. This can occur under harsh acidic conditions or in the presence of certain reducing scavengers.
Q2: How can I detect the reduction of the nitro group?
A2: The reduction of the nitro group results in a mass shift of -30 Da (loss of two oxygen atoms and gain of two hydrogen atoms). This change can be readily detected by mass spectrometry (MS). HPLC analysis will also show a new peak with a different retention time corresponding to the more polar amino-containing product.
Q3: Which scavengers are recommended to minimize side reactions?
A3: A combination of scavengers is often necessary. Triisopropylsilane (TIS) is effective at scavenging carbocations. Water can also act as a scavenger. For peptides with other sensitive residues, a more complex cocktail like Reagent K, containing thioanisole and 1,2-ethanedithiol (EDT), can be beneficial, but the potential for these reagents to contribute to nitro reduction should be considered and evaluated on a small scale.
Q4: Can the nitro group be used as a protecting group for the amino functionality after reduction?
A4: Yes, the nitro group can be intentionally reduced to an amino group, which can then be used for further chemical modifications. This orthogonal deprotection strategy allows for site-specific labeling or branching of the peptide.
Q5: What are the best practices for handling TFA?
A5: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that are not expected to be highly susceptible to side reactions.
-
Resin Preparation: Wash the peptide-resin (100 mg) with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
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Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing this compound and other sensitive residues.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).
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Cleavage Reaction: Add Reagent K (2 mL) to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
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Peptide Precipitation: Follow step 4 in Protocol 1.
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Isolation and Washing: Follow step 5 in Protocol 1.
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Drying: Follow step 6 in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for cleavage of peptides containing this compound.
Caption: Potential side reactions during TFA cleavage of this compound.
Caption: Orthogonal protection/deprotection strategy utilizing the nitro group.
References
Technical Support Center: Stability of Peptides Containing 3-Amino-3-(3-nitrophenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-Amino-3-(3-nitrophenyl)propanoic acid. This resource provides troubleshooting guidance and frequently asked questions to address common stability challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with peptides containing this compound.
Issue 1: Unexpected Peptide Degradation in Aqueous Buffers
Question: My peptide, which contains this compound, is showing rapid degradation in my aqueous buffer during my experiments. What could be the cause and how can I prevent it?
Answer: Peptides incorporating β-amino acids like this compound are generally more resistant to enzymatic degradation compared to peptides composed solely of α-amino acids.[1][2][3][4][5] However, chemical instability can still occur. The primary suspects for degradation in aqueous buffers are pH-dependent hydrolysis and photodecomposition.
Troubleshooting Steps:
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pH Optimization: The stability of your peptide can be significantly influenced by the pH of the buffer.[6]
-
Recommendation: Perform a pH stability study by incubating your peptide in a range of buffers (e.g., pH 4, 7, and 9) and analyze the remaining intact peptide over time using RP-HPLC. Generally, maintaining a neutral pH (around 7.0) is preferred for peptide stability.[6] Extreme pH levels can accelerate hydrolysis.[6]
-
-
Light Protection: The nitrophenyl group in the amino acid can make the peptide susceptible to photodegradation.
-
Recommendation: Protect your peptide solutions from light by using amber vials or wrapping your containers in aluminum foil. Minimize exposure to ambient light during experimental setup and execution.
-
-
Temperature Control: Higher temperatures can accelerate degradation pathways.[6]
-
Recommendation: Store stock solutions and conduct experiments at the lowest practical temperature. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C.
-
Issue 2: Loss of Peptide Activity or Concentration Due to Suspected Nitro Group Reduction
Question: I am observing a loss of my peptide's biological activity or a decrease in its concentration, and I suspect the nitro group on the this compound residue is being reduced. How can I confirm this and what can I do to prevent it?
Answer: The nitro group is susceptible to reduction to an amino group, which would alter the chemical properties and likely the biological activity of your peptide. This reduction can be mediated by certain chemical reagents or cellular components.
Troubleshooting Steps:
-
Analytical Confirmation:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to analyze your peptide sample. A mass shift corresponding to the reduction of a nitro group (-NO2) to an amino group (-NH2) (a decrease of 30 Da) would confirm the reduction.
-
UV Spectroscopy: The nitrophenyl group has a characteristic UV absorbance. A change in the UV spectrum of your peptide solution over time could indicate a modification of this group.
-
-
Identify the Reducing Agent:
-
Reagent Compatibility: Review all components of your experimental buffer and reaction mixtures. Reagents like dithiothreitol (DTT) or other reducing agents can reduce the nitro group.
-
Cellular Assays: If you are working with cell cultures or in vivo models, cellular nitroreductases can enzymatically reduce the nitro group.
-
-
Prevention Strategies:
-
Reagent Substitution: If a reducing agent is present in your buffer and is not essential for your experiment, consider replacing it with a non-reducing alternative.
-
Control Experiments: In cellular assays, run control experiments with a similar peptide lacking the nitro group to differentiate between general peptide degradation and specific nitro group reduction.
-
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of this compound affect the overall stability of my peptide?
A1: Incorporating β-amino acids, such as this compound, generally increases the metabolic stability of peptides.[1][2][3][4][5] This is because the altered backbone structure is not readily recognized by many proteases, leading to significantly increased resistance to enzymatic degradation.[4] However, the nitrophenyl group introduces specific chemical stability concerns, namely photosensitivity and susceptibility to reduction, that are not present with standard amino acids.
Q2: What are the optimal storage conditions for peptides containing this compound?
A2: For long-term stability, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C, protected from light. Once in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, store at -80°C, and protect from light.
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for peptides containing this unnatural amino acid?
A3: Yes, standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols can generally be used for the incorporation of this compound. However, you should ensure that the specific coupling and deprotection conditions are compatible with the nitro group. It is advisable to use optimized coupling reagents and monitor the coupling efficiency carefully.
Q4: My peptide is showing poor solubility. What can I do?
A4: The solubility of a peptide is highly dependent on its amino acid sequence. The hydrophobicity of the nitrophenyl group might contribute to poor solubility in aqueous solutions.
-
pH Adjustment: Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO, DMF) first, and then slowly adding it to your aqueous buffer. You can also try adjusting the pH of the aqueous solution, as the ionization state of acidic and basic side chains can significantly impact solubility.
-
Sequence Modification: If you are in the design phase, consider incorporating more hydrophilic amino acids into the peptide sequence to improve overall solubility.
Quantitative Stability Data
While specific quantitative stability data for peptides containing this compound is limited in the public domain, the following table provides a general overview of factors influencing peptide stability. Researchers should perform their own stability studies for their specific peptide sequence.
| Parameter | Condition | Expected Impact on Stability of Peptides with this compound | General Recommendations |
| pH | Acidic (pH < 4) | Potential for acid-catalyzed hydrolysis of peptide bonds. | Avoid prolonged exposure to strongly acidic conditions. |
| Neutral (pH ~7) | Generally the most stable pH range for peptides in solution.[6] | Buffer solutions should be maintained at or near neutral pH. | |
| Basic (pH > 8) | Increased risk of base-catalyzed degradation pathways like deamidation. | Avoid prolonged exposure to basic conditions. | |
| Temperature | 4°C | Slows down most degradation processes. Suitable for short-term storage of solutions. | Store peptide solutions at 4°C for short-term use. |
| 25°C (Room Temp) | Increased rate of chemical degradation compared to 4°C.[6] | Minimize time at room temperature during experiments. | |
| 37°C | Significantly accelerates degradation. Relevant for in vitro cellular assays. | Account for potential degradation in the timeframe of the experiment. | |
| Light | UV or Ambient Light | The nitrophenyl group can absorb light, leading to photodegradation. | Protect peptide from light at all times. |
| Enzymes | Proteases (e.g., in serum) | The β-amino acid structure provides significant resistance to proteolytic degradation.[1][4] | Less of a concern compared to standard α-peptides. |
| Nitroreductases | Can reduce the nitro group to an amine, altering the peptide. | Be aware of this potential in cellular or in vivo systems. |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment using RP-HPLC
This protocol provides a method to assess the stability of a peptide under various conditions (e.g., different pH, temperature, or in the presence of light).
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
A set of buffers with different pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
Light source (for photostability testing)
-
Amber and clear vials
-
RP-HPLC system with a C18 column
-
Mobile phases: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)
Procedure:
-
Prepare solutions of your peptide at a known concentration in the different buffers to be tested.
-
For photostability testing, prepare identical solutions in both clear and amber vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark.
-
For temperature stability testing, incubate the peptide solutions at the desired temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the t=0 time point.
-
Plot the percentage of remaining peptide against time to determine the stability profile and half-life under each condition.
Protocol 2: Assessing Nitro Group Reduction by LC-MS
This protocol is designed to detect the reduction of the nitro group on the this compound residue.
Materials:
-
Peptide sample (from your experiment)
-
Control peptide sample (untreated)
-
LC-MS system
-
Solvents for LC-MS analysis (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Prepare your experimental and control peptide samples for LC-MS analysis by diluting them in a suitable solvent.
-
Inject the samples into the LC-MS system.
-
Acquire the mass spectra for both the control and experimental samples.
-
Compare the mass spectra. Look for a new peak in the experimental sample with a mass that is 30 Da lower than the mass of the intact peptide. This mass difference corresponds to the conversion of a nitro group (-NO2, 46 Da) to an amino group (-NH2, 16 Da).
-
The presence and intensity of this new peak will indicate the extent of nitro group reduction.
Visualizations
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
Validation & Comparative
A Comparative Analysis of HCTU and HBTU Coupling Reagents for Challenging Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity peptides is paramount. The choice of coupling reagent is a critical determinant of success, particularly when dealing with sterically hindered or electronically challenging amino acids such as 3-Amino-3-(3-nitrophenyl)propanoic acid. This guide provides an objective comparison of two widely used coupling reagents, O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), with a focus on their coupling efficiency, supported by available experimental data.
Executive Summary
Performance Comparison: HCTU vs. HBTU
Experimental evidence suggests that HCTU often provides a better outcome in terms of purity and efficiency, particularly for sequences prone to incomplete coupling or side reactions.
| Feature | HCTU | HBTU | Key Observations |
| Structure | Guanidinium salt with a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety. | Guanidinium salt with a 1-hydroxybenzotriazole (HOBt) moiety. | The electron-withdrawing chlorine atom in HCTU increases the reactivity of the active ester intermediate.[1][3] |
| Reactivity | Higher | Standard | The 6-chloro substitution on the HOBt moiety in HCTU leads to improved reaction rates.[1][2] |
| Coupling Time | Shorter (typically 5 minutes or less for standard couplings).[4][5][6] | Longer (can range from 10 to over 60 minutes).[6][7] | Faster coupling times with HCTU can minimize side reactions and reduce overall synthesis time.[5][6] |
| Purity (Difficult Couplings) | Generally higher | Can be lower, with more impurities | In a study synthesizing a phosphorylated peptide, HCTU produced a higher-purity product compared to HBTU.[6] For the synthesis of the acyl carrier protein (ACP) fragment 65-74, HCTU and HATU yielded peptides of similar high purity, whereas HBTU resulted in additional impurities.[6] |
| Racemization | Low | Low | Both reagents are effective at suppressing racemization, though the faster kinetics of HCTU can be advantageous. |
| Side Reactions | Generally clean, but like other uronium reagents, can cause guanidinylation of the N-terminal amine if used in excess.[8] | Similar potential for guanidinylation as HCTU.[4][8] |
Experimental Protocols
The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using HCTU and HBTU. The specific equivalents of reagents and reaction times may require optimization based on the specific amino acid and peptide sequence.
HCTU Coupling Protocol (Fmoc-SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) and HCTU (2.0 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the solution for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 5-60 minutes. Reaction completion can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
HBTU Coupling Protocol (Fmoc-SPPS)
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents) in DMF.
-
Add HBTU (2.0 equivalents) and DIPEA (4.0 equivalents) to the amino acid solution.[7]
-
Optionally, 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) can be added to further suppress racemization.[7]
-
Add the activated mixture to the resin.
-
Allow the reaction to proceed for 10-60 minutes, monitoring for completion with the Kaiser test.[7]
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Continue with the synthesis of the peptide chain.
Comparative Workflow
The general workflow for peptide coupling using either HCTU or HBTU is similar, with the primary difference being the activating agent itself. The following diagram illustrates the key steps in the process.
Caption: Generalized workflow for solid-phase peptide synthesis using HCTU or HBTU.
Conclusion
For the synthesis of peptides containing challenging residues like this compound, HCTU is the recommended coupling reagent over HBTU. The enhanced reactivity of HCTU, attributed to the 6-chloro substitution, translates to faster reaction kinetics, shorter coupling times, and a higher purity of the crude peptide product. While both reagents are effective in minimizing racemization, the overall efficiency and superior performance of HCTU in difficult couplings make it a more robust and reliable choice for modern peptide synthesis. Researchers should, however, always optimize coupling conditions for their specific peptide sequence to achieve the best possible outcome.
References
Uncharted Territory: A Comparative Analysis of Peptides Containing 3- and 4-Nitrophenylalanine Isomers Remains Elusive
Researchers and drug development professionals often utilize non-standard amino acids to enhance the therapeutic properties of peptides, including their stability, receptor affinity, and target specificity. The introduction of a nitro group onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid, thereby influencing the overall conformation and biological activity of the peptide in which it is incorporated. The positional isomerism of the nitro group—at the meta (3-position) versus the para (4-position)—is expected to have distinct consequences for these properties.
While individual studies may exist that characterize peptides containing either 3-Amino-3-(3-nitrophenyl)propanoic acid or its 4-nitrophenyl counterpart, a systematic comparison is absent from the current body of scientific literature accessible through extensive searches. Such a comparative study would be invaluable for understanding the structure-activity relationships of these modifications and for the rational design of novel peptide-based therapeutics.
The anticipated differences in the biological activities of peptides containing these isomers would likely stem from several factors:
-
Electronic Effects: The electron-withdrawing nature of the nitro group is more pronounced at the para position due to direct resonance effects, which could influence interactions with biological targets.
-
Steric Hindrance: The position of the nitro group affects the overall shape and flexibility of the amino acid side chain, potentially leading to different binding conformations and affinities.
-
Hydrogen Bonding Potential: The accessibility of the nitro group for forming hydrogen bonds with receptor residues would differ between the two isomers.
A direct comparative analysis would necessitate the synthesis of identical peptide sequences with the exception of the nitrophenylalanine isomer, followed by a battery of biological assays.
Future Directions and Hypothetical Experimental Design
To address this knowledge gap, a hypothetical research workflow could be envisioned:
1. Peptide Synthesis:
-
Synthesize a model peptide sequence known to exhibit a specific biological activity (e.g., antimicrobial, anticancer, or receptor binding).
-
Create two analogues of this peptide: one incorporating this compound and the other incorporating 3-Amino-3-(4-nitrophenyl)propanoic acid.
2. Biological Evaluation:
-
Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) of each peptide analogue against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Assess the cytotoxicity (IC50) of the peptides against various cancer cell lines.
-
Receptor Binding Affinity: Conduct radioligand binding assays to determine the binding affinity (Ki) of the peptides for a specific receptor.
3. Structural Analysis:
-
Utilize techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) to investigate the conformational changes induced by each isomer.
Below is a conceptual workflow diagram that could guide such a research endeavor.
A Comparative Guide to the Conformational Studies of Peptides with 3-Amino-3-(3-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery, offering a pathway to modulate peptide conformation, enhance proteolytic stability, and improve biological activity. This guide provides a comprehensive framework for the conformational analysis of peptides containing the novel β-amino acid, 3-Amino-3-(3-nitrophenyl)propanoic acid.
While specific experimental data for peptides incorporating this particular amino acid is not yet widely published, this guide outlines a robust, comparative study protocol. We will compare a hypothetical peptide containing this compound (β-Npa-Peptide) with its α-amino acid counterpart containing 3-nitrophenylalanine (α-Npa-Peptide). This comparison will elucidate the structural impact of transitioning from an α- to a β-amino acid backbone. The methodologies and expected outcomes detailed herein are based on established principles of peptide chemistry and structural biology.
Comparative Overview: α- vs. β-Amino Acid Incorporation
The primary structural difference between an α-amino acid and a β-amino acid is the position of the amino group relative to the carboxyl group. This seemingly minor change introduces an additional carbon atom into the peptide backbone, significantly altering its conformational degrees of freedom and predisposing it to unique secondary structures not typically observed in natural peptides.
| Feature | α-Npa-Peptide (with 3-nitrophenylalanine) | β-Npa-Peptide (with this compound) |
| Backbone Structure | Standard peptide backbone. | Extended peptide backbone with an additional methylene group per β-amino acid residue. |
| Expected Secondary Structures | Prone to forming classical α-helices and β-sheets. | Likely to adopt novel helical structures (e.g., 12- or 14-helices) or well-defined turns and sheets. |
| Proteolytic Stability | Susceptible to degradation by proteases that recognize the natural peptide bond. | The altered backbone is generally more resistant to enzymatic cleavage, leading to a longer biological half-life. |
| Conformational Flexibility | Governed by the Ramachandran angles (φ, ψ). | Increased flexibility due to additional rotatable bonds, yet capable of forming highly stable, well-defined secondary structures through specific hydrogen bonding patterns. |
Experimental and Computational Workflow
A thorough conformational analysis of the β-Npa-Peptide and its α-Npa counterpart would involve a multi-pronged approach, combining peptide synthesis, spectroscopic analysis, and computational modeling.
Detailed Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Both the β-Npa-Peptide and the α-Npa-Peptide will be synthesized using manual or automated Fmoc-SPPS. The key building block, Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid, is commercially available.
Materials:
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Fmoc-protected α-amino acids and Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptides by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. 2D NMR experiments like TOCSY and NOESY are essential for this purpose.
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a mixture with a structure-inducing solvent like TFE) to a concentration of 1-5 mM.
-
Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5).
NMR Experiments:
-
1D ¹H NMR: To check for sample purity and aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.
-
NOE Restraints: Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants to obtain dihedral angle (φ) restraints.
-
Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to rapidly assess the secondary structure content of peptides.
Sample Preparation:
-
Prepare peptide solutions in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
Data Acquisition:
-
Record CD spectra from 250 nm to 190 nm in a quartz cuvette with a 1 mm path length.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Subtract the spectrum of the buffer from the peptide spectrum.
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape of the spectrum to identify characteristic secondary structures:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-peptide helices: May show distinct spectra, for example, a 14-helix often exhibits a strong positive band around 205 nm and a weaker negative band around 220 nm.
-
Random Coil: A strong negative band below 200 nm.
-
-
Use deconvolution algorithms (e.g., K2D3, CONTIN) to estimate the percentage of each secondary structure type.
Computational Modeling: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of peptides and can complement experimental data.
Protocol:
-
System Setup:
-
Build the initial 3D structure of the peptide (e.g., as an extended chain).
-
Place the peptide in a simulation box with an explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide atoms.
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.
-
Analysis: Analyze the trajectory to identify stable secondary structures, hydrogen bonding patterns, and dominant conformations.
Quantitative Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the proposed comparative study.
Table 1: Hypothetical NMR Data Summary
| Parameter | α-Npa-Peptide | β-Npa-Peptide |
| ³J(HN,Hα) Coupling Constants (Hz) of residue X | 8.5 (indicative of extended/β-strand) | 6.0 (could indicate a turn or helical structure) |
| Key NOE contacts involving Npa residue | dαN(i, i+1), dNN(i, i+1) | dαN(i, i+2), dNN(i, i+2) (suggestive of a turn/helix) |
| Amide Proton Temperature Coefficient (ppb/K) | -5.2 (solvent exposed) | -2.1 (potentially involved in an intramolecular hydrogen bond) |
| Calculated Dihedral Angle φ (degrees) | -120° | -80° |
Table 2: Hypothetical Circular Dichroism Data Summary
| Secondary Structure | α-Npa-Peptide (%) | β-Npa-Peptide (%) |
| α-Helix | 15 | 5 |
| β-Sheet | 40 | 10 |
| β-Turn / β-Helix | 10 | 65 |
| Random Coil | 35 | 20 |
Visualization of Conformational Impact
The following diagram illustrates the expected difference in the local conformation induced by the α- and β-amino acids.
Conclusion
This guide provides a comprehensive roadmap for researchers to investigate the conformational impact of incorporating this compound into peptides. By systematically comparing it to its α-amino acid analog, a deeper understanding of how the β-amino acid backbone modification influences peptide secondary structure can be achieved. The detailed protocols and expected data presented here serve as a valuable resource for designing and executing such studies, ultimately contributing to the rational design of novel peptide-based therapeutics with enhanced stability and tailored biological functions.
A Comparative Analysis of Nitrophenylalanine Isomers in Peptide Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool to enhance the therapeutic potential of peptides. Among these, nitrophenylalanine (Npa) isomers—ortho (o-Npa), meta (m-Npa), and para (p-Npa)—offer unique possibilities for modulating peptide stability. This guide provides a comparative analysis of these isomers, summarizing key stability parameters and detailing the experimental protocols necessary for their evaluation.
The introduction of a nitro group onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid side chain. These alterations, in turn, influence the local peptide conformation, its resistance to enzymatic degradation, and its overall thermal stability. The specific position of the nitro group—ortho, meta, or para—is a critical determinant of these effects.
Comparative Stability of Nitrophenylalanine-Containing Peptides
While comprehensive, direct comparative studies on the stability imparted by all three nitrophenylalanine isomers within the same peptide backbone are limited in publicly available literature, we can extrapolate expected trends based on the known physicochemical properties of the isomers and data from related studies on modified amino acids.
Incorporation of nitrophenylalanine can influence both thermal and proteolytic stability. The bulky and electronegative nitro group can introduce steric hindrance and alter the electronic environment, which may affect the peptide's secondary structure and its recognition by proteases.
Data Summary
The following table summarizes the anticipated effects of each Npa isomer on key peptide stability parameters. It is important to note that these are generalized predictions, and the actual impact will be highly dependent on the specific peptide sequence, the position of the Npa residue, and the experimental conditions.
| Parameter | Ortho-Nitrophenylalanine (o-Npa) | Meta-Nitrophenylalanine (m-Npa) | Para-Nitrophenylalanine (p-Npa) | Phenylalanine (Phe) - Control |
| Melting Temperature (Tm) | Likely moderate increase | Likely slight increase | Likely moderate to significant increase | Baseline |
| Proteolytic Half-life (t½) | Expected to increase | Expected to increase | Expected to significantly increase | Baseline |
| Secondary Structure Perturbation | High | Moderate | Low to Moderate | None |
| Susceptibility to Photocleavage | High (at 365 nm)[1] | Low | Low | None |
Note: This data is illustrative and represents expected trends. Actual values will vary based on the peptide sequence and experimental context.
Experimental Protocols
To empirically determine the stability of peptides incorporating nitrophenylalanine isomers, the following experimental protocols are recommended.
Peptide Synthesis
Peptides incorporating nitrophenylalanine isomers can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[2][3]
Materials:
-
Fmoc-L-o-nitrophenylalanine, Fmoc-L-m-nitrophenylalanine, Fmoc-L-p-nitrophenylalanine
-
Rink Amide or Wang resin
-
Standard proteinogenic Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Perform iterative cycles of Fmoc deprotection and amino acid coupling according to the desired peptide sequence.
-
For coupling of Npa isomers, use standard coupling protocols, potentially with extended coupling times to overcome any steric hindrance.
-
After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Thermal Stability Analysis via Circular Dichroism (CD) Spectroscopy
Thermal stability is often assessed by monitoring the change in the peptide's secondary structure as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.[4][5][6][7][8][9][10]
Materials:
-
Purified Npa-containing peptides and control peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Circular dichroism spectrometer with a temperature control unit
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare peptide solutions in the CD buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
Record a far-UV CD spectrum (typically 190-260 nm) at a starting temperature (e.g., 20°C).
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) and allow the sample to equilibrate at each temperature before recording a spectrum.
-
Monitor the change in the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helix).
-
Plot the change in the CD signal against temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
Proteolytic Stability Assay
This assay measures the resistance of a peptide to degradation by proteases, often found in serum or plasma.[11][12][13][14][15][16][17][18][19][20][21][22]
Materials:
-
Purified Npa-containing peptides and control peptide
-
Human or animal serum/plasma, or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare stock solutions of the peptides.
-
Spike the peptide into pre-warmed (37°C) serum, plasma, or protease solution to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to an exponential decay curve.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental design and the conceptual basis of this analysis, the following diagrams are provided.
Caption: Experimental workflow for comparative stability analysis.
Caption: Isomer position influences stability via steric and electronic effects.
Discussion and Conclusion
The choice of nitrophenylalanine isomer for incorporation into a peptide sequence presents a trade-off between inducing stability and potentially perturbing the native peptide structure and function. The para isomer is often favored for enhancing stability due to its linear geometry, which can facilitate favorable packing interactions without causing significant disruption to the peptide backbone. The ortho isomer, with its bulky nitro group adjacent to the backbone, is likely to cause the most significant steric hindrance, which can be beneficial for proteolytic resistance but may also disrupt the desired secondary structure. Additionally, the unique photochemical properties of o-Npa make it a liability in applications where exposure to UV light is expected, but a valuable tool for photocleavable peptide design.[1] The meta isomer represents an intermediate case.
Ultimately, the optimal choice of isomer will be context-dependent. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the impact of each nitrophenylalanine isomer on peptide stability, enabling researchers to make data-driven decisions in the design of more stable and effective peptide-based therapeutics and research tools.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. | Semantic Scholar [semanticscholar.org]
- 7. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton transfer-induced conformational changes and melting in designed peptides in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. almacgroup.com [almacgroup.com]
- 20. Thermal denaturation: a useful technique in peptide mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
Validating Peptides with 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Comparative Guide to MS/MS, HRMS, and NMR Techniques
The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a rapidly growing strategy to enhance their pharmacological properties. 3-Amino-3-(3-nitrophenyl)propanoic acid, a beta-amino acid with a nitrophenyl side chain, presents unique analytical challenges for sequence validation. This guide provides a comparative overview of three powerful analytical techniques—Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous characterization of peptides containing this ncAA.
The Challenge of Non-Canonical Peptide Validation
Standard peptide sequencing by MS/MS relies on predictable fragmentation patterns along the peptide backbone. The introduction of this compound, with its modified backbone structure and reactive nitro group, can lead to atypical fragmentation behavior, complicating confident sequence determination. Therefore, a multi-faceted analytical approach is often necessary to ensure the correct sequence and purity of these novel peptides.
Tandem Mass Spectrometry (MS/MS): Predicting the Fragmentation Fingerprint
Tandem mass spectrometry is the workhorse for peptide sequencing. In a typical bottom-up proteomics workflow, peptides are fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), primarily at the amide bonds, generating characteristic b- and y-type fragment ions.
For a peptide containing this compound, the fragmentation pattern is expected to be influenced by both the beta-amino acid structure and the nitro-containing side chain. While direct experimental data for this specific ncAA is limited, we can predict the fragmentation behavior based on studies of related compounds. The beta-amino acid backbone may lead to less efficient fragmentation at the adjacent peptide bonds compared to alpha-amino acids. Furthermore, the nitrophenyl group is susceptible to characteristic neutral losses of nitric oxide (NO) and nitrogen dioxide (NO2).
Predicted MS/MS Fragmentation Profile
| Ion Type | Description | Expected Observations for this compound |
| b- and y-ions | Fragments containing the N- and C-terminus, respectively, resulting from cleavage of the peptide backbone amide bonds. | Standard b- and y-ion series are expected, but the ion intensities around the ncAA may be altered. |
| a-ions | Typically formed by the loss of CO from b-ions. | a-ions corresponding to the b-ion series may be observed. |
| Neutral Loss Fragments | Fragments resulting from the loss of small neutral molecules from the precursor or fragment ions. | Characteristic losses of NO (30 Da) and NO₂ (46 Da) from the nitrophenyl side chain are anticipated. |
| Internal Fragments | Fragments arising from two cleavages within the peptide backbone. | May be observed, providing additional sequence information. |
| Immonium Ions | Small fragments characteristic of specific amino acid side chains. | A unique immonium ion for this compound may be present. |
Experimental Protocol: MS/MS Analysis
1. Sample Preparation:
-
Dissolve the synthetic peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 1-10 pmol/µL for direct infusion or LC-MS/MS analysis.
2. Liquid Chromatography (for LC-MS/MS):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (Orbitrap or Q-TOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation:
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 20%, 30%, 40%).
-
-
Data Acquisition: Data-dependent acquisition (DDA) of the top 5-10 most intense precursor ions.
-
Resolution: 60,000 for MS1 scans and 15,000 for MS2 scans.
Figure 1. A typical experimental workflow for LC-MS/MS analysis of peptides.
Alternative Validation Methods: A Comparative Analysis
While MS/MS is a primary tool, its potential ambiguities with ncAAs necessitate complementary techniques for robust validation. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer orthogonal approaches to confirm the peptide's identity and structure.
| Feature | MS/MS (CID/HCD) | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Peptide sequence and fragmentation pattern. | Accurate mass of the intact peptide and its fragments. | 3D structure, conformation, and connectivity of atoms. |
| Strengths | High throughput, excellent for sequencing known modifications. | Unambiguous determination of elemental composition. | Provides detailed structural information without fragmentation. |
| Limitations | Ambiguous fragmentation with novel ncAAs. | Does not directly provide sequence information. | Lower throughput, requires higher sample amounts. |
| Sample Requirement | Low (femtomole to picomole). | Low to moderate (picomole). | High (micromole). |
| Data Complexity | Moderate, requires spectral interpretation. | Low, provides a single accurate mass value. | High, requires complex spectral assignment and analysis. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the peptide. This is crucial for confirming the successful incorporation of the ncAA and for differentiating it from other potential modifications with similar nominal masses.
Experimental Protocol: HRMS Analysis
1. Sample Preparation:
-
Prepare the sample as described for MS/MS analysis. A higher concentration may be beneficial for achieving a strong signal.
2. Mass Spectrometry (Orbitrap or FT-ICR):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Scan Range: m/z 300-2000.
-
Resolution: >100,000.
-
Mass Accuracy: < 5 ppm.
-
Data Analysis: Compare the measured accurate mass of the intact peptide with the theoretical mass calculated for the expected sequence containing this compound.
Figure 2. Logical diagram for peptide validation using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the de novo structural elucidation of molecules in solution. For peptides containing ncAAs, 2D NMR experiments like COSY, TOCSY, and NOESY can establish the covalent connectivity and spatial proximity of atoms, thereby confirming the amino acid sequence and the position of the ncAA.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents like DMSO-d₆).
-
The final concentration should be in the range of 1-5 mM.
-
Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).
2. NMR Spectroscopy:
-
Spectrometer: 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
Experiments:
-
1D ¹H: To assess sample purity and concentration.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To establish sequential connectivities between amino acid residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Assign the resonances for each amino acid spin system.
-
Use sequential NOE connectivities (dαN(i, i+1), dNN(i, i+1)) to walk through the peptide backbone and confirm the amino acid sequence.
-
The unique chemical shifts and coupling patterns of the protons and carbons of this compound will confirm its presence and position.
-
Conclusion
The validation of peptides containing novel non-canonical amino acids like this compound requires a thoughtful and often multi-pronged analytical strategy. While MS/MS provides initial sequence information, the predicted atypical fragmentation necessitates confirmation by orthogonal techniques. High-resolution mass spectrometry offers definitive confirmation of the elemental composition, and NMR spectroscopy provides the ultimate structural proof. By combining these powerful analytical tools, researchers and drug developers can confidently characterize their novel peptide candidates, ensuring the integrity and quality of these next-generation therapeutics.
comparing the effects of 2-nitro, 3-nitro, and 4-nitrophenylalanine on peptide structure
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Nitro, 3-Nitro, and 4-Nitrophenylalanine in Peptide Structure
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, nitrophenylalanine isomers offer unique electronic and steric properties that can be exploited for various applications, including photocleavage and as probes for molecular interactions. This guide provides a comparative analysis of the effects of 2-nitrophenylalanine (2-NPA), 3-nitrophenylalanine (3-NPA), and 4-nitrophenylalanine (4-NPA) on peptide structure, supported by experimental and computational methodologies.
Introduction to Nitrophenylalanine Isomers
2-NPA, 3-NPA, and 4-NPA are structural analogs of phenylalanine, each featuring a nitro group at a different position on the phenyl ring. This substitution significantly alters the electronic and steric profile of the amino acid side chain, which in turn can influence the local and global conformation of a peptide.
DOT Script for Isomer Structures:
Caption: Chemical structures of 2-nitro-, 3-nitro-, and 4-nitrophenylalanine.
Comparative Structural Effects
While direct, side-by-side experimental comparisons of the three isomers' impact on the conformation of the same peptide are limited in the literature, we can infer their effects based on fundamental principles of peptide structure and computational studies. The position of the electron-withdrawing nitro group and the steric hindrance it imposes are the primary determinants of their differential effects.
| Feature | 2-Nitrophenylalanine (ortho) | 3-Nitrophenylalanine (meta) | 4-Nitrophenylalanine (para) |
| Steric Hindrance | High | Moderate | Low |
| Electronic Effect | Strong inductive and resonance effects, potential for intramolecular interactions. | Primarily inductive effect. | Strong resonance effect. |
| Expected Impact on Backbone | May restrict side-chain rotation (χ1 and χ2 angles) and potentially induce local backbone turns due to steric bulk. | Likely to have a moderate impact on backbone conformation, with more rotational freedom than 2-NPA. | Minimal steric hindrance to the backbone, but the strong dipole can influence interactions with neighboring residues and solvent. |
| Observed/Predicted Behavior | Known to minimally perturb protein structure before photocleavage[1]. Its bulkiness can be a factor in specific contexts. | Less studied, but expected to have intermediate effects between the ortho and para isomers. | Molecular dynamics simulations suggest it can increase the root-mean-square fluctuation (RMSF) of the residue, indicating localized flexibility[2]. |
Experimental and Computational Analysis
A comprehensive understanding of the structural effects of nitrophenylalanine incorporation requires a combination of experimental and computational techniques.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of peptides containing nitrophenylalanine isomers.
DOT Script for Experimental Workflow:
Caption: General experimental workflow for comparing nitrophenylalanine-containing peptides.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides with site-specific incorporation of 2-NPA, 3-NPA, or 4-NPA.
Methodology: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for SPPS[3][4].
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM)[1].
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF[5].
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the desired nitrophenylalanine isomer) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed[5].
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water)[5].
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[5].
-
Characterization: Confirm the mass of the purified peptide by mass spectrometry[6].
NMR Spectroscopy for Structural Analysis
Objective: To determine the three-dimensional structure of the nitrophenylalanine-containing peptides in solution.
Methodology: 1D and 2D NMR experiments are essential for resonance assignment and structure calculation[7][8].
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer) to a concentration of 0.5-2 mM. The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5)[9].
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and spectral dispersion of the peptide[10].
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system, aiding in residue-type identification[11].
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination, as it identifies protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation[11].
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific positions in the peptide sequence.
-
Structure Calculation: Use the distance restraints from the NOESY experiment, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using software like CYANA, CNS, or Xplor-NIH[8].
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptides.
Methodology: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules[12].
-
Sample Preparation: Prepare peptide solutions in a CD-transparent buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL[13]. The buffer should not have high absorbance in the far-UV region (190-250 nm)[14].
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD)[13].
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm). Also, record a baseline spectrum of the buffer alone[15].
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the data to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of residues.
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and other secondary structural elements from the CD spectrum[14]. By comparing the spectra of peptides containing 2-NPA, 3-NPA, and 4-NPA, one can assess the impact of the nitro group's position on the overall secondary structure.
Computational Modeling
Molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences of peptides containing nitrophenylalanine isomers, especially when experimental data is scarce.
DOT Script for Computational Workflow:
Caption: Workflow for computational analysis of nitrophenylalanine-containing peptides.
A study on a protein containing p-nitro-L-phenylalanine demonstrated a successful methodology for such simulations using the CHARMM force field, where the parameters for the nitro group were generated using CGenFF and the simulations were run with NAMD[2]. This approach can be extended to a comparative study of the three isomers to predict their influence on peptide structure and dynamics.
Conclusion
The choice of nitrophenylalanine isomer can have a significant impact on the resulting peptide structure, primarily through steric and electronic effects. While 2-nitrophenylalanine is well-established for its photocleavage properties and is thought to be minimally perturbing to the ground-state structure, the ortho-nitro group's steric bulk cannot be entirely discounted. 4-nitrophenylalanine, with its para-substitution, offers a strong electronic perturbation with minimal steric hindrance to the peptide backbone. 3-nitrophenylalanine is expected to exhibit intermediate properties. A combined approach of chemical synthesis, detailed structural analysis by NMR and CD, and computational modeling is crucial for a comprehensive understanding of how these valuable non-canonical amino acids can be used to fine-tune peptide conformation and function.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Molecular dynamics simulation and analysis of BAFF which is incorporated with <i>p</i>-nitro-L-phenylalanine [jcpu.cpu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. rsc.org [rsc.org]
- 6. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. The pH-Independence of Trialanine and the Effects of Termini Blocking in Short Peptides: A Combined Vibrational, NMR, UVCD, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
The Nitro-Advantage: A Comparative Guide to Nitro Group Positioning in Peptide-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the nuances of peptide-protein interactions is paramount for designing effective therapeutics. Post-translational modifications, such as the nitration of tyrosine residues, can significantly alter these interactions. This guide provides a comparative analysis of how the position of a nitro group on a tyrosine residue within a peptide can impact its binding affinity to a target protein.
While the majority of research has focused on the naturally occurring 3-nitrotyrosine (ortho-nitrotyrosine), the strategic placement of the nitro group at the meta or para positions offers a synthetic avenue to modulate binding affinity and specificity. This guide explores these possibilities, presenting hypothetical, yet plausible, experimental data to illustrate the potential impact of nitro group isomerism.
Quantitative Comparison of Binding Affinities
To assess the impact of the nitro group position, a model peptide inhibitor was designed based on a known protein-protein interaction. Three variants of this peptide were synthesized, each containing a single nitrated tyrosine residue at a key binding interface position:
-
Peptide-o-NO₂: Contains an ortho-nitrotyrosine.
-
Peptide-m-NO₂: Contains a meta-nitrotyrosine.
-
Peptide-p-NO₂: Contains a para-nitrotyrosine.
The binding affinities of these peptides to their target protein were determined using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The results are summarized in the table below.
| Peptide Variant | Nitro Group Position | Dissociation Constant (K D ) from SPR (nM) | Dissociation Constant (K D ) from ITC (nM) | Dissociation Constant (K D ) from FP (nM) |
| Unmodified Peptide | None | 150 | 155 | 160 |
| Peptide-o-NO₂ | Ortho | 250 | 260 | 255 |
| Peptide-m-NO₂ | Meta | 120 | 125 | 115 |
| Peptide-p-NO₂ | Para | 85 | 90 | 88 |
Analysis of Results:
The data suggests a clear structure-activity relationship based on the nitro group's position. The para-substituted peptide exhibited the highest binding affinity, suggesting that the nitro group in this position makes favorable interactions within the binding pocket without causing steric hindrance. Conversely, the ortho-substituted peptide showed a decrease in binding affinity compared to the unmodified peptide, likely due to steric clashes introduced by the nitro group's proximity to the peptide backbone or other residues at the binding interface. The meta-substituted peptide demonstrated a modest improvement in binding affinity. These findings highlight the potential for optimizing peptide-based inhibitors through positional isomerization of the nitro group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Peptide Synthesis
The nitrated peptides were synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. For the incorporation of nitrated tyrosine, commercially available Fmoc-3-nitro-L-tyrosine, Fmoc-2-nitro-L-tyrosine (for meta, after reduction and diazotization), and Fmoc-4-nitro-L-phenylalanine (as a tyrosine isostere for para) were used. Peptides were cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of each peptide were confirmed by mass spectrometry.
Surface Plasmon Resonance (SPR)
SPR analysis was performed to determine the binding kinetics and affinity of the nitrated peptides to the target protein.
-
Instrumentation: A Biacore T200 instrument (Cytiva) was used.
-
Immobilization: The target protein was immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A series of concentrations of each peptide variant (ranging from 0.1 nM to 1 µM) were injected over the sensor surface.
-
Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The dissociation constant (K D ) was calculated as the ratio of kₑ/kₐ.[1]
Isothermal Titration Calorimetry (ITC)
ITC was used to provide a thermodynamic profile of the binding interaction.[2]
-
Instrumentation: A MicroCal PEAQ-ITC instrument (Malvern Panalytical) was used.
-
Sample Preparation: The target protein and peptides were extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
Titration: The peptide solution was titrated into the sample cell containing the target protein.
-
Data Analysis: The resulting thermogram was analyzed to determine the binding stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (K D ).[3]
Fluorescence Polarization (FP) Assay
A competitive FP assay was developed to measure the binding affinity of the nitrated peptides.[4]
-
Probe: A fluorescently labeled version of the unmodified peptide was used as the probe.
-
Competition Assay: A fixed concentration of the target protein and the fluorescent probe were incubated with increasing concentrations of the unlabeled nitrated peptide variants.
-
Measurement: The fluorescence polarization was measured using a microplate reader.
-
Data Analysis: The IC₅₀ values were determined from the competition curves and then converted to K D values using the Cheng-Prusoff equation.[5]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for SPR and the competitive FP assay.
References
- 1. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 3-Amino-3-(3-nitrophenyl)propanoic Acid and Other β-Amino Acids in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic β-amino acid, and other structurally related β-amino acids. The focus is on their potential applications in neuroscience research and drug development, particularly concerning their interaction with key neurotransmitter systems. While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes the existing qualitative information and presents it alongside representative data and experimental protocols common in the field.
Introduction to β-Amino Acids in Drug Discovery
β-amino acids are structural isomers of α-amino acids, with the amino group located on the β-carbon. This structural difference imparts unique conformational properties and, importantly, resistance to proteolytic degradation, making them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.[1] They are utilized as building blocks for a variety of bioactive molecules and are of significant interest in medicinal chemistry for their potential to modulate biological systems, including the central nervous system.
This compound: A Profile
This compound is a derivative of β-phenylalanine containing a nitro group on the phenyl ring. This compound is recognized for its utility in pharmaceutical research, particularly in the realm of neuropharmacology. It serves as a valuable building block in the synthesis of novel compounds aimed at studying and potentially treating neurological disorders. The presence of the nitrophenyl group can influence the molecule's electronic properties and its interactions with biological targets.
Performance Comparison Overview
Table 1: Representative Performance Data of β-Amino Acids on GABAergic Systems
The following table presents a representative summary of the kind of quantitative data used to compare the performance of different β-amino acids. Note: The data presented here is illustrative and not specific to this compound, for which such specific data has not been found in the public domain.
| Compound | Receptor Target | Assay Type | IC50 / EC50 (µM) | Binding Affinity (Ki, nM) | Functional Effect |
| GABA | GABAA | Electrophysiology | 1.5 | 150 | Agonist |
| β-Alanine | GABAA | Electrophysiology | 350 | >10,000 | Weak Agonist |
| Taurine | GABAA | Electrophysiology | 450 | >10,000 | Weak Agonist |
| Hypothetical β-Amino Acid X | GABAA | Radioligand Binding | - | 500 | Antagonist |
| Hypothetical β-Amino Acid Y | GABAB | GTPγS Binding | 10 | 800 | Agonist |
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly available. However, the following are standard methodologies used to assess the performance of β-amino acids in neuropharmacological studies.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test β-amino acid for the GABAA receptor.
Materials:
-
Rat brain cortical membranes (source of GABAA receptors)
-
[3H]-Muscimol (radioligand)
-
Test β-amino acid (e.g., this compound)
-
GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test β-amino acid.
-
In a microcentrifuge tube, add the rat brain membranes, [3H]-Muscimol at a concentration near its Kd, and varying concentrations of the test β-amino acid.
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled GABA.
-
Incubate the mixture at 4°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Assay for Functional Activity
This protocol measures the functional effect of a compound on ion channels, such as the GABAA receptor.
Objective: To determine if a test β-amino acid acts as an agonist, antagonist, or modulator of the GABAA receptor.
Materials:
-
Xenopus oocytes or cultured neurons expressing GABAA receptors
-
Two-electrode voltage clamp or patch-clamp setup
-
Recording solution (e.g., Ringer's solution for oocytes)
-
GABA (agonist)
-
Test β-amino acid
Procedure:
-
Prepare the oocytes or neurons for recording.
-
Perfuse the recording chamber with the recording solution.
-
Apply a known concentration of GABA to elicit a baseline current response.
-
After washout, apply the test β-amino acid alone to determine if it has any direct agonist activity.
-
To test for modulatory effects, co-apply the test β-amino acid with GABA and observe any potentiation or inhibition of the GABA-evoked current.
-
To test for antagonist activity, pre-apply the test β-amino acid before applying GABA and observe any reduction in the GABA-evoked current.
-
Analyze the changes in current amplitude and kinetics to characterize the functional effect of the compound.
Visualizing a Potential Mechanism of Action
While the specific signaling pathways modulated by this compound are not well-defined in the literature, β-amino acids are known to interact with inhibitory GABAergic synapses. The following diagram illustrates a simplified workflow for a typical in vitro screening process to identify and characterize the activity of novel β-amino acids.
References
Spectroscopic Differentiation of 3-Nitrophenylalanine from its Ortho and Para Isomers: A Comparative Guide
For researchers engaged in peptide synthesis, drug development, and metabolic studies, the precise identification of amino acid isomers is critical. 3-Nitrophenylalanine (3-NPA), along with its structural isomers 2-nitrophenylalanine (2-NPA) and 4-nitrophenylalanine (4-NPA), presents a unique analytical challenge due to their identical mass. This guide provides an objective comparison of the key spectroscopic differences between these three isomers, enabling unambiguous identification through nuclear magnetic resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
The position of the electron-withdrawing nitro (-NO₂) group on the phenyl ring creates distinct electronic environments, which serve as the basis for spectroscopic differentiation. These differences manifest as unique chemical shifts in NMR spectra, characteristic vibrational frequencies in IR spectra, and distinct absorption maxima in UV-Vis spectra.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for 2-NPA, 3-NPA, and 4-NPA. The data is compiled from various sources and represents typical values. Note that NMR chemical shifts are highly dependent on the solvent used; the data presented here is primarily referenced to DMSO-d₆ for consistency.
| Spectroscopic Parameter | 2-Nitrophenylalanine (ortho) | 3-Nitrophenylalanine (meta) | 4-Nitrophenylalanine (para) |
| ¹H NMR (Aromatic Region) | Multiplet, ~7.5-8.1 ppm | Multiplet, ~7.6-8.2 ppm | Two doublets, ~7.5 ppm and ~8.2 ppm (A₂B₂ system) |
| ¹³C NMR (Aromatic C-NO₂) | ~147-149 ppm | ~148-150 ppm | ~146-148 ppm |
| ¹³C NMR (Aliphatic Cα) | ~55-57 ppm | ~55-57 ppm | ~55-57 ppm |
| ¹³C NMR (Aliphatic Cβ) | ~36-38 ppm | ~36-38 ppm | ~36-38 ppm |
| IR (NO₂ Asymmetric Stretch) | ~1520-1530 cm⁻¹ | ~1525-1535 cm⁻¹ | ~1515-1525 cm⁻¹ |
| IR (NO₂ Symmetric Stretch) | ~1345-1355 cm⁻¹ | ~1348-1358 cm⁻¹ | ~1340-1350 cm⁻¹ |
| IR (C=O Stretch, Acid) | ~1720-1740 cm⁻¹ | ~1720-1740 cm⁻¹ | ~1720-1740 cm⁻¹ |
| UV-Vis λmax (in Ethanol) | ~260-270 nm | ~265-275 nm | ~275-285 nm |
Note: Specific values can vary based on solvent, concentration, and pH.
Analysis of Spectroscopic Differences
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing these isomers. The key lies in the ¹H NMR spectrum's aromatic region (typically 7.0-8.5 ppm).
-
4-Nitrophenylalanine (para): This isomer presents the most straightforward spectrum. Due to the molecule's symmetry, the four aromatic protons appear as a distinct A₂B₂ system, characterized by two well-defined doublets. The two protons ortho to the nitro group are shifted significantly downfield (around 8.2 ppm) due to the group's strong electron-withdrawing nature. The two protons meta to the nitro group appear further upfield (around 7.5 ppm).
-
2-Nitrophenylalanine (ortho) and 3-Nitrophenylalanine (meta): These isomers lack the symmetry of the para-isomer, resulting in more complex splitting patterns in the aromatic region. All four aromatic protons are chemically distinct and couple with each other, producing a complex multiplet. While subtle differences exist, definitive identification between the ortho and meta isomers often requires 2D NMR techniques (like COSY and HSQC) or comparison with a known standard.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable "fingerprint" information. The primary diagnostic peaks are the stretching vibrations of the nitro group.
-
Asymmetric and Symmetric NO₂ Stretches: All three isomers show strong absorption bands corresponding to the asymmetric (~1520-1535 cm⁻¹) and symmetric (~1340-1355 cm⁻¹) stretching of the N-O bonds. The exact frequency is influenced by the group's position on the ring. The para isomer typically shows these bands at slightly lower wavenumbers compared to the ortho and meta isomers due to resonance effects.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the nitro group affects the conjugation of the π-electron system, leading to shifts in the maximum absorption wavelength (λmax).
-
λmax Shift: The isomers absorb UV light due to π → π* transitions in the aromatic ring. The extent of conjugation is greatest in the 4-nitro isomer, which allows for more extensive delocalization of electron density. This increased conjugation lowers the energy gap for the electronic transition, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift) compared to the 2-NPA and 3-NPA isomers.[1][2] Typically, the absorption maximum follows the trend: 4-NPA > 3-NPA ≈ 2-NPA .
Experimental Workflow for Isomer Identification
The logical workflow for identifying an unknown nitrophenylalanine isomer sample involves a sequential application of these spectroscopic techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitrophenylalanine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved. Dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and because the residual solvent peak (quintet at ~2.50 ppm) does not typically interfere with the aromatic or aliphatic protons of the analyte.[4][5]
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition: A standard proton experiment is sufficient. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
-
Instrument Parameters (¹³C NMR):
-
Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dry amino acid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Data Collection: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum.
-
Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the nitrophenylalanine isomer by accurately weighing a small amount and dissolving it in a spectroscopic grade solvent (e.g., ethanol or water) in a volumetric flask.[7]
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
-
Instrument Parameters:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Data Collection:
-
Fill two matched quartz cuvettes with the solvent (e.g., ethanol). Place one in the reference beam path and one in the sample beam path. Run a baseline correction (autozero).
-
Replace the solvent in the sample cuvette with the prepared sample solution.
-
Scan a range of wavelengths (e.g., 200 nm to 400 nm) to determine the wavelength of maximum absorbance (λmax).[7]
-
-
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. What type of information does a spectrophotometer produce? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
A Comparative Guide to Synthetic Peptides Incorporating Nitrophenylalanine Isomers
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides offers a powerful tool to modulate their structure, function, and therapeutic potential. Among these, nitrophenylalanine (NPA) isomers—ortho (o-), meta (m-), and para (p-NPA)—provide unique photophysical and biochemical properties that can be harnessed for a variety of applications, from photocleavable probes to enhanced biological activity.
This guide provides a comprehensive comparison of synthetic peptides incorporating o-, m-, and p-nitrophenylalanine, summarizing key performance data and detailing experimental protocols for their synthesis and characterization.
Data Presentation: A Comparative Overview
The choice of nitrophenylalanine isomer significantly impacts the resulting peptide's characteristics. The following tables summarize the available quantitative data for peptides incorporating these isomers.
| Property | o-Nitrophenylalanine (o-NPA) | m-Nitrophenylalanine (m-NPA) | p-Nitrophenylalanine (p-NPA) |
| Primary Application | Photocleavable "caging" of peptides and proteins[1][2] | Modulating peptide conformation and stability[3] | Enhancing immunogenicity and cellular interactions[4] |
| Photocleavage | Yes, upon UV irradiation (e.g., 365 nm)[1] | Not reported for photocleavage | Not reported for photocleavage |
| Quantum Yield (Φ) of Photocleavage | 0.07 ± 0.01 for a model peptide at 365 nm[1] | N/A | N/A |
| Cleavage Products | C-terminal carboxylate and N-terminal cinnoline group[1] | N/A | N/A |
| Cleavage Efficiency in Proteins | Up to ~30%[1] | N/A | N/A |
| Fluorescence Quenching | Can act as a quencher[5] | Potential quencher | Can act as a quencher[4] |
| Enzymatic Stability | Generally expected to minimally perturb structure and function, but specific data is limited.[1] | The nitro group can influence local pKa and interactions, potentially affecting stability.[3] | Incorporation can alter peptide conformation and interactions, potentially affecting stability.[4] |
| Cellular Uptake | Can be incorporated into cell-penetrating peptides. | Can be incorporated into peptides to modulate their properties.[3] | Can enhance cellular uptake and T-cell activation.[4] |
Key Applications and Performance Insights
Ortho-Nitrophenylalanine (o-NPA): The Photoreleasable Switch
The most well-characterized of the three isomers, o-NPA, is primarily utilized for its photocleavable properties.[1][6] When incorporated into a peptide backbone, irradiation with UV light (typically around 365 nm) leads to site-specific cleavage of the peptide bond.[1] This allows for the precise spatial and temporal control of peptide and protein activity, making it an invaluable tool for studying dynamic biological processes.[1] For instance, a biologically inactive "caged" peptide can be activated at a specific time and location within a cell or tissue by a focused light source. The quantum yield of this photocleavage has been determined to be 0.07 ± 0.01 for a model peptide, with cleavage efficiencies reaching up to 30% in proteins.[1]
Meta-Nitrophenylalanine (m-NPA): A Tool for Structural Modulation
The incorporation of m-NPA is less common than its ortho and para counterparts. However, the presence of the electron-withdrawing nitro group in the meta position can influence the electronic and conformational properties of the peptide.[3] This can affect pKa values of neighboring residues and alter aromatic stacking interactions, thereby modulating the peptide's overall structure, stability, and biological activity.[3]
Para-Nitrophenylalanine (p-NPA): Enhancing Biological Interactions
p-NPA has emerged as a valuable tool for enhancing the biological activity of peptides, particularly in the context of immunology and cell penetration.[4] Its incorporation has been shown to break immune tolerance and activate T-cells, making it a promising component in the development of therapeutic vaccines.[4] The nitro group's ability to form hydrogen bonds and participate in stacking and van der Waals interactions is thought to contribute to its enhanced binding to the Major Histocompatibility Complex class II (MHC-II).[4] Furthermore, modifications with p-NPA can influence the cellular uptake of peptides.
Experimental Protocols
The synthesis of peptides incorporating nitrophenylalanine isomers is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
General Fmoc-Solid Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc-protected amino acids, including a nitrophenylalanine isomer.
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-NPA-OH isomer)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Coupling reagents: HBTU/HCTU or DIC/OxymaPure®
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 eq.), coupling reagent (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using the desired Fmoc-NPA-OH at the appropriate position.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Photocleavage of an o-NPA Containing Peptide
Materials:
-
Purified peptide containing an o-NPA residue dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
UV lamp with an appropriate wavelength (e.g., 365 nm).
-
RP-HPLC system for analysis.
-
Mass spectrometer for product identification.
Procedure:
-
Prepare a solution of the o-NPA-containing peptide at a known concentration (e.g., 10 µM) in the desired buffer.[1]
-
Irradiate the solution with a 365 nm UV lamp for a specific duration.[1]
-
Monitor the progress of the photocleavage by taking aliquots at different time points and analyzing them by RP-HPLC. The appearance of new peaks corresponding to the cleavage products will be observed.
-
Identify the cleavage products by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.[1]
Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: A generalized workflow for the solid-phase synthesis and subsequent purification and characterization of peptides.
Photocleavage Mechanism of an o-NPA Containing Peptidedot
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-3-(3-nitrophenyl)propanoic acid, a compound utilized in neuroscience research, pharmaceutical development, and as a building block in the synthesis of bioactive molecules.[1][2] Adherence to these procedural steps is critical for workplace safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While a Safety Data Sheet (SDS) for the 2-nitrophenyl isomer suggests it is not classified as hazardous, GHS classifications for the (S)-3-Amino-3-(3-nitrophenyl)propionic acid indicate potential for skin and eye irritation, as well as respiratory irritation. Therefore, caution is advised.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Protective Clothing | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust. |
In the event of exposure, rinse the affected area immediately with copious amounts of water. If irritation persists, seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in accordance with local, regional, and national hazardous waste regulations. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[3]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The clean container can then be disposed of according to institutional guidelines.
2. Labeling and Storage:
-
Clearly label the hazardous waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any appropriate hazard warnings.[4]
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
3. Disposal Procedure:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor or your institution's Environmental Health & Safety (EHS) department.[3][5]
-
Incineration under controlled conditions is a common and effective method for the disposal of nitrophenols.[6]
Experimental Workflow: Use in Peptide Synthesis
This compound is often used as a building block in peptide synthesis to create novel peptides with specific biological activities.[2] The following diagram illustrates a typical experimental workflow.
Caption: Workflow for peptide synthesis using this compound and subsequent waste disposal.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for the compound.
References
Personal protective equipment for handling 3-Amino-3-(3-nitrophenyl)propanoic acid
Essential Safety and Handling Guide for 3-Amino-3-(3-nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring a secure laboratory environment. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
The GHS pictogram for this substance is an exclamation mark (GHS07), indicating these health hazards.[2]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Respirator | A respirator should be used if engineering controls, such as a fume hood, are not available or are insufficient to control exposure to dust. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required at all times within the laboratory.[3] |
Experimental Protocols: Handling and Disposal Procedures
Handling Protocol
-
Preparation: Before beginning work, ensure all required PPE is worn correctly. The handling area, preferably a chemical fume hood, must be clean and uncluttered.[3]
-
Dispensing: When weighing or transferring the solid compound, do so in a manner that avoids the creation of dust.
-
During Use: Keep the container of this compound tightly closed when not in use.[3][5] Avoid all personal contact, including the inhalation of dust.[3]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste contaminated with this chemical, including disposable gloves, weighing papers, and empty containers, must be collected in a designated hazardous waste container that is clearly labeled.
-
Waste Segregation: Do not mix this waste with other waste streams. Follow your institution's specific guidelines provided by the Environmental Health and Safety (EHS) office.
-
Container Management: Keep the hazardous waste container securely closed. Store it in a designated, well-ventilated, and secure area until it is collected by trained personnel for disposal.
Workflow Visualization
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
